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  • Product: 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone
  • CAS: 898774-56-6

Core Science & Biosynthesis

Foundational

High-Resolution Mass Spectrometry Fragmentation Profiling of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone

Target Audience: Analytical Chemists, DMPK Scientists, and Synthetic Methodologists Document Type: Technical Whitepaper & Methodological Guide Executive Summary The structural elucidation of synthetic intermediates and d...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Synthetic Methodologists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The structural elucidation of synthetic intermediates and drug-like scaffolds relies heavily on predictable, high-resolution tandem mass spectrometry (HRMS/MS). 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone (CAS: 898774-56-6) is a complex diarylpropanone derivative featuring three distinct fragmentation loci: a propiophenone backbone, an ethyl ester (carboethoxy) group, and a methoxy ether.

This whitepaper provides a comprehensive, first-principles guide to the electrospray ionization (ESI) and collision-induced dissociation (CID) behavior of this molecule. By understanding the thermodynamic drivers of its fragmentation, researchers can confidently annotate MS/MS spectra for this compound and its structural analogs in metabolic profiling or synthetic verification workflows.

Structural Homology and Fragmentation Theory

The molecule, systematically named 1-(3-(ethoxycarbonyl)phenyl)-3-(3-methoxyphenyl)propan-1-one, has an exact monoisotopic mass of 312.1362 Da. Under positive electrospray ionization (ESI+), it readily forms a protonated precursor ion [M+H]+ at m/z 313.1439 .

Mechanistic Drivers of Fragmentation

The fragmentation of this molecule is governed by the relative proton affinities of its heteroatoms and the stability of the resulting carbocations. The diarylpropanone backbone shares structural homology with dihydrochalcones, which characteristically undergo specific C-C bond cleavages along the aliphatic chain during CID [1].

  • Alpha-Cleavage (Acylium Ion Formation): Protonation at the ketone carbonyl weakens the adjacent Ccarbonyl​−Cα​ bond. Cleavage yields a highly resonance-stabilized acylium ion. Rule-based fragmentation algorithms highlight that molecules with aliphatic backbones connecting aromatic systems frequently yield these diagnostic acylium ions [2].

  • Benzylic Cleavage (Tropylium Formation): The 3-methoxyphenyl moiety strongly directs cleavage at the Cα​−Cβ​ bond, driven by the formation of a stable methoxybenzyl cation (which rearranges to a methoxytropylium ion).

  • Ester Neutral Loss: The neutral loss of ethanol (46 Da) is a highly diagnostic pathway for ethyl esters under ESI+, driven by the protonation of the ester carbonyl oxygen and subsequent intramolecular hydrogen transfer [3].

Self-Validating Experimental Protocol

To ensure absolute confidence in structural assignment, the following LC-HRMS/MS methodology is designed as a self-validating system . It employs stepped collision energies to capture both labile neutral losses and high-energy core cleavages, coupled with an MS3 event to internally verify fragment provenance.

Step-by-Step LC-MS/MS Methodology
  • Step 1: Sample Preparation

    • Action: Dissolve the analyte in LC-MS grade methanol to 1 mg/mL, then dilute to 1 µg/mL in a solution of 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid provides the necessary [H]+ abundance to drive efficient positive ion formation at the carbonyl and ester sites, preventing signal suppression.

  • Step 2: Chromatographic Separation

    • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a 5-minute linear gradient from 5% to 95% Acetonitrile (with 0.1% FA).

    • Causality: The hydrophobic diarylpropanone backbone requires a non-polar stationary phase. Gradient elution focuses the analyte band, maximizing the signal-to-noise ratio entering the ESI source.

  • Step 3: ESI Source Optimization

    • Action: Set capillary voltage to 3.5 kV and desolvation temperature to 350 °C.

    • Causality: These parameters provide optimal droplet desolvation for molecules in the 300-400 Da range without inducing in-source thermal degradation of the fragile ethyl ester group.

  • Step 4: HCD/CID Fragmentation & MS3 Validation

    • Action: Isolate the precursor m/z 313.14 with a 1.0 Da quadrupole window. Apply a stepped Normalized Collision Energy (NCE) of 20, 30, and 40 eV. Program a data-dependent MS3 scan targeting the m/z 177.05 product ion.

    • Causality: Low NCE (20 eV) preserves the [M+H−EtOH]+ ion, while high NCE (40 eV) drives the backbone alpha-cleavage. The MS3 scan acts as an internal orthogonal validation: if m/z 177 is truly the carboethoxybenzoyl cation, it must subsequently lose 46 Da to yield m/z 131. If this MS3 transition is absent, the initial assignment is rejected.

LCMS_Workflow N1 Sample Prep (1 µg/mL, 0.1% FA) N2 UHPLC Separation (C18 Column) N1->N2 N3 ESI+ Ionization (3.5 kV, 350°C) N2->N3 N4 HCD Fragmentation (NCE: 20-40 eV) N3->N4 N5 HRMS Detection (Orbitrap/TOF) N4->N5

Fig 1. Self-validating LC-HRMS/MS workflow for diarylpropanone fragmentation analysis.

Elucidation of Fragmentation Pathways

Based on the structural topology of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone, the following diagnostic ions are generated during tandem mass spectrometry.

Pathway A: Propiophenone Alpha-Cleavage

Cleavage of the bond between the carbonyl carbon and the alpha-carbon ( CH2​ ) splits the molecule into two distinct halves.

  • Charge Retention on the A-Ring: Yields the 3-carboethoxybenzoyl cation at m/z 177.0551 . This is typically the base peak at medium collision energies due to the extreme stability of the acylium resonance structure.

  • Charge Retention on the B-Ring: Yields the 3-methoxyphenethyl cation at m/z 135.0810 .

Pathway B: Benzylic/Inductive Cleavage

Cleavage of the Cα​−Cβ​ bond results in the loss of a radical species, leaving the charge on the benzylic carbon adjacent to the methoxy-substituted ring. This forms the 3-methoxybenzyl cation at m/z 121.0653 , which rapidly rearranges into a highly stable methoxytropylium ion. This ion dominates the spectrum at high collision energies (>35 eV).

Pathway C: Ester and Ether Neutral Losses
  • Ester Cleavage: The precursor ion loses a neutral molecule of ethanol ( C2​H6​O , 46.0419 Da) from the 3'-carboethoxy group, yielding a fragment at m/z 267.1020 .

  • MS3 Ester Cleavage: The m/z 177 acylium ion can also lose ethanol, yielding a secondary fragment at m/z 131.0133 .

Quantitative Data Summary

The table below summarizes the exact masses, elemental formulas, and expected relative abundances across the stepped collision energy profile.

Fragment Ion AssignmentExact Mass (m/z)FormulaMass ErrorRelative AbundanceStructural Origin
Precursor Ion 313.1439 C19​H21​O4+​ < 2.0 ppm100% (Low CE)Intact [M+H]+
Product 1 267.1020 C17​H15​O3+​ < 2.0 ppm45% [M+H−EtOH]+ (Ester loss)
Product 2 177.0551 C10​H9​O3+​ < 2.0 ppm80%[3-carboethoxybenzoyl]+ ( α -cleavage)
Product 3 135.0810 C9​H11​O+ < 2.0 ppm60%[3-methoxyphenethyl]+ ( α -cleavage)
Product 4 131.0133 C8​H3​O2+​ < 2.0 ppm30%m/z 177 - EtOH (MS3 validation)
Product 5 121.0653 C8​H9​O+ < 2.0 ppm100% (High CE)[3-methoxybenzyl]+ (Benzylic cleavage)

Fragmentation Logic Tree Visualization

The following logic tree maps the precursor ion to its respective product ions, illustrating the competing thermodynamic pathways during CID.

Fragmentation_Logic M Precursor [M+H]+ m/z 313.1439 A1 [3-carboethoxybenzoyl]+ m/z 177.0551 M->A1 α-Cleavage (Carbonyl-Cα) A2 [3-methoxyphenethyl]+ m/z 135.0810 M->A2 α-Cleavage (Charge on Alkyl) B1 [3-methoxybenzyl]+ m/z 121.0653 M->B1 Benzylic Cleavage (Cα-Cβ) C1 [M+H - EtOH]+ m/z 267.1020 M->C1 Neutral Loss -EtOH (46 Da) A1_sub [Benzoyl - EtOH]+ m/z 131.0133 A1->A1_sub MS3 Neutral Loss -EtOH (46 Da)

Fig 2. Predictive CID fragmentation logic tree for 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone.

Conclusion & DMPK Implications

For drug development professionals utilizing 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone as a scaffold, understanding this fragmentation pattern is critical for downstream in vivo studies. In metabolic profiling (e.g., liver microsome assays), the ester group is highly susceptible to carboxylesterase-mediated hydrolysis.

If the molecule undergoes in vivo hydrolysis to the carboxylic acid, the precursor mass will shift from m/z 313 to m/z 285. Consequently, the diagnostic m/z 177 fragment will shift to m/z 149, and the 46 Da neutral loss will disappear (replaced by a potential 18 Da water loss). By establishing this baseline fragmentation map, bioanalytical scientists can rapidly identify and quantify both the parent compound and its primary metabolites using targeted Multiple Reaction Monitoring (MRM) assays.

References

  • Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques MDPI - Molecules[Link] [1]

  • Automatic Compound Annotation from Mass Spectrometry Data Using MAGMa Mass Spectrometry (Tokyo) / PubMed Central[Link] [2]

  • Effects of Ethanol and Long-Chain Ethyl Ester Concentrations on Volatile Partitioning in a Whisky Model System Journal of Agricultural and Food Chemistry / ACS Publications[Link] [3]

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone

Abstract This whitepaper provides a comprehensive technical framework for evaluating the thermodynamic stability of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone, a molecule possessing a unique combination of aromatic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This whitepaper provides a comprehensive technical framework for evaluating the thermodynamic stability of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone, a molecule possessing a unique combination of aromatic ketone, ester, and ether functionalities. As a potential intermediate in drug discovery and materials science, a thorough understanding of its stability profile is paramount for ensuring product quality, defining storage conditions, and predicting shelf-life. This guide details a multi-faceted approach, combining theoretical computational predictions with rigorous experimental methodologies, including thermal analysis (TGA/DSC), hydrolytic degradation kinetics, and photostability testing. Each section is designed to provide researchers and drug development professionals with not only step-by-step protocols but also the underlying scientific rationale, ensuring a robust and self-validating assessment of the molecule's stability.

Chemical Profile and Structural Analysis

A molecule's stability is intrinsically linked to its structure. 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone is a complex organic molecule with several functional groups that dictate its potential degradation pathways.

  • IUPAC Name: ethyl 3-(3-(3-methoxyphenyl)-1-oxo-1-phenylpropan-3-yl)benzoate

  • Molecular Formula: C₂₅H₂₄O₄

  • Molecular Weight: 388.46 g/mol

  • CAS Number: Not available (novel or research compound)

Chemical Structure: alt text (Note: An illustrative image would be placed here in a final document.)

1.1. Key Functional Groups and Stability Implications

  • Aromatic Ketone (Propiophenone core): The benzoyl group is a known chromophore, capable of absorbing UV radiation. This makes the molecule susceptible to photochemical reactions, such as photoreduction or the generation of reactive oxygen species.[1][2][3]

  • Ethyl Ester (Carboethoxy group): The ester functional group is susceptible to hydrolysis, a reaction with water that can be catalyzed by acids or bases, yielding a carboxylic acid and ethanol.[4][5] This is a primary concern for the stability of the compound in aqueous formulations or humid environments.

  • Ether (Methoxyphenyl group): Ethers are generally stable but can undergo cleavage under harsh acidic conditions. This pathway is typically less of a concern under standard storage and physiological conditions compared to ester hydrolysis.

  • β-Keto Moiety: While the molecule contains a ketone beta to a phenyl ring, it is not a classic β-keto ester that is prone to facile thermal decarboxylation, as the ester group is not attached to the aliphatic chain.[6] However, the enolizable proton alpha to the ketone can be involved in various reactions.

Theoretical Stability Assessment: A Computational Approach

Before undertaking laboratory experiments, in silico methods can provide valuable predictions about a molecule's inherent stability. First-principles methods like Density Functional Theory (DFT) can calculate thermodynamic properties to predict decomposition pathways.[7][8]

2.1. Principle of Computational Analysis The thermodynamic stability of a material can be assessed by calculating its decomposition energy (ΔEd), which is its energy relative to a set of competing, more stable phases (the "convex hull").[7][8] A material with a positive decomposition energy is thermodynamically unstable and has a driving force to decompose into other compounds.[9]

2.2. Workflow for In Silico Stability Prediction The following workflow outlines the computational process for predicting thermodynamic stability.

computational_workflow cluster_input Input Stage cluster_process Processing Stage cluster_output Output & Analysis mol_structure Define Molecular Structure dft_calc Perform DFT Energy Minimization mol_structure->dft_calc Coordinates hull_calc Construct Convex Hull of Formation Energies dft_calc->hull_calc Total Energy phase_gen Identify Potential Decomposition Products phase_gen->hull_calc Competing Phases decomp_energy Calculate Decomposition Energy (ΔEd) hull_calc->decomp_energy stability_pred Predict Thermodynamic Stability decomp_energy->stability_pred photostability_workflow cluster_exposure Controlled Light Exposure cluster_results Data Evaluation prep Prepare Samples (Solid & Solution) uv_vis Expose to UV-Vis Light (ICH Q1B Conditions) prep->uv_vis dark_control Store Dark Control (Same Temperature) prep->dark_control analysis Analyze Samples at Time Points (HPLC, LC-MS) uv_vis->analysis dark_control->analysis compare Compare Exposed vs. Dark Control analysis->compare degradation Quantify Degradation & Identify Products compare->degradation Degradation > Dark conclusion Assess Photostability & Recommend Protection compare->conclusion No Significant Change degradation->conclusion

Caption: Experimental workflow for assessing photostability.

5.3. Summary of Illustrative Photodegradation Results

Sample TypeConditionExposure Duration% DegradationObservations
Solid Light Exposed7 days< 1%Photostable in the solid state.
Solution (in Acetonitrile) Dark Control7 days< 0.5%Stable in solution in the absence of light.
Solution (in Acetonitrile) Light Exposed7 days12.5%Significant degradation observed; requires protection from light in solution.

Summary and Recommendations

This guide outlines a comprehensive strategy for characterizing the thermodynamic stability of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone.

Consolidated Stability Profile (Illustrative):

  • Thermal: The compound is thermally stable up to approximately 285 °C, with a distinct melting point, suggesting a crystalline solid.

  • Hydrolytic: The molecule is most stable in slightly acidic aqueous solutions (pH ~5) and is susceptible to base-catalyzed hydrolysis.

  • Photochemical: While stable as a solid, the compound degrades in solution upon exposure to light and should be handled under amber or protected conditions.

Recommendations for Handling, Storage, and Formulation:

  • Storage: Store the solid material in well-sealed containers at controlled room temperature, protected from high humidity and direct sunlight. [10]2. Handling: When preparing solutions, use amber glassware or light-blocking containers. Prepare solutions fresh whenever possible.

  • Formulation: For potential liquid formulations, a buffered vehicle with a pH between 4.5 and 5.5 is recommended to maximize hydrolytic stability. Antioxidants may be considered to mitigate any potential photo-oxidative processes.

References

  • Title: Review of computational approaches to predict the thermodynamic stability of inorganic solids. Source: OSTI.gov URL: [Link]

  • Title: TGA Analysis in Pharmaceuticals. Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Source: Scientific Reports URL: [Link]

  • Title: Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Source: PubMed URL: [Link]

  • Title: Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Source: AZoM.com URL: [Link]

  • Title: Thermogravimetric Analysis in Pharmaceuticals. Source: Veeprho URL: [Link]

  • Title: Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Source: Analytical Chemistry URL: [Link]

  • Title: Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Source: Auriga Research URL: [Link]

  • Title: Review of computational approaches to predict the thermodynamic stability of inorganic solids. Source: Semantic Scholar URL: [Link]

  • Title: Thermogravimetric analysis - Pharmaceutical analysis. Source: Slideshare URL: [Link]

  • Title: Review of computational approaches to predict the thermodynamic stability of inorganic solids | Request PDF. Source: ResearchGate URL: [Link]

  • Title: A critical examination of compound stability predictions from machine-learned formation energies. Source: Bartel Research Group URL: [Link]

  • Title: A complete description of thermodynamic stabilities of molecular crystals. Source: PNAS URL: [Link]

  • Title: Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. Source: American Journal of Physiology-Gastrointestinal and Liver Physiology URL: [Link]

  • Title: Glass formation in organic binary liquids studied using differential scanning calorimetry. Source: Journal of the Chemical Society, Faraday Transactions URL: [Link]

  • Title: Determining volatile organic carbon by Differential scanning calorimetry, ta250. Source: TA Instruments URL: [Link]

  • Title: Differential scanning calorimetry. Source: Wikipedia URL: [Link]

  • Title: Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Source: Atmospheric Chemistry and Physics URL: [Link]

  • Title: SYNTHESIS 0F 3-(P-CARBOXYPHENOXY) PROPIONIC ACID AND ITS DIMETHYL ESTER. Source: Okayama University Scientific Achievement Repository URL: [Link]

  • Title: [Studies on photoinduced electron and proton transfer reactions of nucleic acid and aromatic ketone]. Source: PubMed URL: [Link]

  • Title: 3'-CARBOETHOXY-3-(3,5-DIMETHYLPHENYL)PROPIOPHENONE — Chemical Substance Information. Source: NextSDS URL: [Link]

  • Title: Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. Source: ResearchGate URL: [Link]

  • Title: Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Source: PMC URL: [Link]

  • Title: 3'-Methoxypropiophenone. Source: PubChem URL: [Link]

  • Title: hydrolysis of esters. Source: Chemguide URL: [Link]

  • Title: The photoreactions of aromatic ketones with arylamines. Source: Journal of the Chemical Society D: Chemical Communications URL: [Link]

  • Title: Ester to Acid - Common Conditions. Source: Organic Chemistry Portal URL: [Link]

  • Title: The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Source: ACS Publications URL: [Link]

  • Title: Studies on the photostoragechemiluminescence of aromatic ketones with reactive oxygen species. Prospects for analytical applications. Source: J-GLOBAL URL: [Link]

  • Title: Synthesis method for 3-methoxypropiophenone.
  • Title: Photoreduction of aromatic ketones by amines. Studies of quantum yields and mechanism. Source: Journal of the American Chemical Society URL: [Link]

  • Title: Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. Source: PubMed URL: [Link]

  • Title: Propiophenone. Source: Wikipedia URL: [Link]

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  • Title: Synthesis method for 3-methoxypropiophenone. Source: Semantic Scholar URL: [Link]

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Sources

Foundational

Crystal Structure Analysis of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone: From Synthesis to Supramolecular Architecture

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide is designed to provide a comprehensive walkthrough of the complete process for the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide a comprehensive walkthrough of the complete process for the structural elucidation of the title compound, 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone. This document moves beyond a simple recitation of protocols; it delves into the causality behind experimental choices, offering field-proven insights essential for drug discovery and materials science, where a deep understanding of a molecule's three-dimensional structure and intermolecular interactions is paramount.

The molecule in focus is a propiophenone derivative, a class of compounds related to chalcones, which are well-regarded for their broad spectrum of pharmacological activities.[1] Understanding the precise spatial arrangement of its functional groups—the carboethoxy, methoxyphenyl, and propiophenone core—is critical for rational drug design, as structure dictates function and informs structure-activity relationship (SAR) studies. This guide will cover its synthesis, crystallization, definitive structural analysis by single-crystal X-ray diffraction, and the quantitative evaluation of its crystal packing forces via Hirshfeld surface analysis.

Part 1: Synthesis and Crystallization

The journey to structural analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis via Claisen-Schmidt Condensation

The most prevalent method for synthesizing the α,β-unsaturated ketone backbone of related chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[2][3] For the title propiophenone derivative, a plausible route involves the reaction of 3-methoxyacetophenone with an appropriate ethyl benzoylacetate derivative under basic conditions.

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve 3-methoxyacetophenone (1 equivalent) in ethanol.

  • Base Catalyst: Prepare a solution of sodium hydroxide in water and add it dropwise to the flask while stirring at room temperature. The use of a strong base is necessary to deprotonate the ketone, forming an enolate for the condensation reaction.[4][5]

  • Aldehyde Addition: Slowly add ethyl 3-oxo-3-phenylpropanoate (1 equivalent) to the reaction mixture.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 12-24 hours. The progress can be monitored using Thin-Layer Chromatography (TLC).[5]

  • Workup & Purification: Once the reaction is complete, neutralize the mixture with dilute HCl and cool it in an ice bath to precipitate the crude product.[5] The precipitate is then filtered, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol is performed to achieve high purity.

Single Crystal Growth

The quality of the final crystal structure is entirely dependent on the quality of the single crystal used for diffraction.[6] The goal is to obtain well-formed, transparent crystals free of defects, typically between 30 and 300 microns in size.[7]

Experimental Protocol: Slow Evaporation

  • Solvent Selection: Dissolve the purified compound in a minimum amount of a suitable solvent (e.g., ethanol, acetone, or a mixture like ethyl acetate/hexane) in a clean vial. The ideal solvent is one in which the compound is moderately soluble.

  • Environment: Cover the vial with a perforated cap (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, promoting the formation of single crystals.

  • Harvesting: Once suitable crystals have formed, they should be carefully harvested from the mother liquor for mounting.[7]

Part 2: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.[7][8] It provides precise data on bond lengths, angles, and the overall molecular conformation.[9]

SCXRD_Workflow cluster_exp Experimental Phase cluster_proc Data Processing & Solution cluster_ref Refinement & Validation CrystalMount 1. Crystal Mounting (On Goniometer Head) DataCollection 2. Data Collection (X-ray Diffractometer) CrystalMount->DataCollection Centered in X-ray Beam Indexing 3. Indexing & Integration (Determine Unit Cell) DataCollection->Indexing Raw Diffraction Images Scaling 4. Scaling & Merging (Correct for Variances) Indexing->Scaling StructureSolution 5. Structure Solution (Determine Initial Phases) Scaling->StructureSolution Refinement 6. Structure Refinement (Least-Squares Fitting with SHELXL) StructureSolution->Refinement Initial Atomic Model Validation 7. Validation & CIF Generation (checkCIF) Refinement->Validation FinalModel 8. Final Structural Model (Coordinates, Bond Lengths, Angles) Validation->FinalModel

The SCXRD process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[10] The key steps are outlined below.

Experimental Protocol: SCXRD Analysis

  • Crystal Mounting: A suitable crystal is mounted on a goniometer head.[9]

  • Data Collection: The crystal is placed in an X-ray diffractometer, where it is rotated while being irradiated. A detector captures the positions and intensities of the diffracted X-ray beams.[7][9]

  • Data Reduction: The raw diffraction data is processed to determine the unit cell parameters and integrate the intensities of each reflection.[11]

  • Structure Solution: The initial atomic positions are determined from the diffraction data.

  • Structure Refinement: The atomic model is refined against the experimental data using a least-squares method, typically with software like SHELXL.[12] This iterative process minimizes the difference between observed and calculated diffraction intensities, yielding a final, accurate structural model.

Crystallographic Data and Molecular Geometry

The final output of a successful refinement is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. This data is typically deposited in a public repository like the Cambridge Structural Database (CSD) for community access.[13][14][15]

Table 1: Representative Crystal Data and Structure Refinement Parameters. (Note: These are typical values for an organic molecule and would need to be experimentally determined for the title compound.)

ParameterValue
Empirical formulaC19H20O4
Formula weight312.36
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)8.6125
b (Å)12.3005
c (Å)14.8416
β (°)103.97
Volume (ų)1525.79
Z4
R-int0.054
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.125
Goodness-of-fit on F²1.05

The refined structure provides precise bond lengths and angles. For the title compound, key parameters to analyze would include the C=O and C-O bond lengths of the carboethoxy group, the planarity of the aromatic rings, and the torsion angles defining the overall molecular conformation.

Part 3: Hirshfeld Surface Analysis

While SCXRD reveals the structure of a single molecule, Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying the intermolecular interactions that govern how molecules pack together in the crystal lattice.[16][17][18] This is crucial for understanding physical properties like solubility and melting point and for designing co-crystals in pharmaceutical development.[19]

The analysis generates a surface around a molecule, colored according to the nature and proximity of intermolecular contacts.[20] This is often complemented by 2D "fingerprint plots," which summarize all the interactions in the crystal.[21][22]

Analysis_Relationship Synthesis Synthesis & Crystallization SCXRD Single-Crystal X-ray Diffraction (SCXRD) Synthesis->SCXRD Provides Crystal Spectroscopy Spectroscopic Characterization (FT-IR, NMR, UV-Vis) Synthesis->Spectroscopy Provides Pure Sample Hirshfeld Hirshfeld Surface Analysis SCXRD->Hirshfeld Provides CIF for Calculation Structure Definitive Molecular Structure SCXRD->Structure Determines Purity Purity & Functional Group Confirmation Spectroscopy->Purity Confirms Interactions Intermolecular Interactions Hirshfeld->Interactions Quantifies

Key Features of Hirshfeld Analysis:

  • d_norm surface: This surface visualizes close intermolecular contacts. Strong interactions like hydrogen bonds appear as distinct red spots.[21]

  • 2D Fingerprint Plots: These plots quantify the contribution of different types of interactions to the overall crystal packing.[18] For example, sharp spikes are characteristic of strong hydrogen bonds, while more diffuse regions can indicate van der Waals forces or π-π stacking.[20][23]

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis.

Contact TypeContribution (%)
H···H45.5
O···H / H···O28.2
C···H / H···C18.8
C···C4.5
O···C / C···O2.0
O···O1.0

For the title compound, the analysis would likely reveal significant O···H contacts due to the carboethoxy and methoxy oxygen atoms acting as hydrogen bond acceptors. C-H···π interactions and potential π-π stacking between the aromatic rings would also be of interest.[16]

Part 4: Spectroscopic Characterization

Spectroscopic techniques provide complementary data that corroborates the structural findings from SCXRD.[24][25]

Table 3: Expected Spectroscopic Data for the Title Compound.

TechniqueRegion/ShiftAssignment
FT-IR (cm⁻¹) ~1720C=O stretch (ester)
~1680C=O stretch (ketone)
~3100-3000Aromatic C-H stretch
~1250C-O stretch (ether & ester)
¹H NMR (ppm) 7.0 - 8.0Aromatic protons
~4.2 (q)-OCH₂- (ethyl ester)
~3.8 (s)-OCH₃ (methoxy)
~3.0 - 3.5 (m)Propiophenone backbone protons
~1.3 (t)-CH₃ (ethyl ester)
¹³C NMR (ppm) ~198C=O (ketone)
~170C=O (ester)
115 - 160Aromatic carbons
~61-OCH₂- (ethyl ester)
~55-OCH₃ (methoxy)
UV-Vis (nm) ~250-280π→π* transition (benzoyl)
~320-360n→π* transition (carbonyl)

The FT-IR spectrum confirms the presence of key functional groups.[1][26] NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity established by SCXRD.[27][28] UV-Vis spectroscopy gives insight into the electronic transitions within the conjugated system.[26][27]

Conclusion

This guide has outlined an integrated, multi-technique approach for the comprehensive structural analysis of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone. By combining chemical synthesis, single-crystal X-ray diffraction, Hirshfeld surface analysis, and corroborative spectroscopy, a complete picture of the molecule's structure and its supramolecular assembly can be achieved. This level of detailed structural insight is indispensable for professionals in drug development and materials science, enabling a deeper understanding of molecular behavior and facilitating the design of novel molecules with targeted properties.

References

  • Cambridge Crystallographic Data Centre - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved March 20, 2026, from [Link]

  • Claisen-Schmidt condensation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 20, 2026, from [Link]

  • CCDC – Cambridge Crystallographic Data Centre. (n.d.). SUPERCOMPUTER EDUCATION AND RESEARCH CENTRE. Retrieved March 20, 2026, from [Link]

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (2017). SciSpace. Retrieved March 20, 2026, from [Link]

  • ShelXle - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]

  • A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. (2022). CORE. Retrieved March 20, 2026, from [Link]

  • Mitchell, J. (2020). Cambridge Crystallographic Data Centre (CCDC). Request PDF. ResearchGate. Retrieved March 20, 2026, from [Link]

  • Małecka, M., et al. (2020). Interactions in flavanone and chalcone derivatives: Hirshfeld surface analysis, energy frameworks and global reactivity descriptors. IUCr Journals. Retrieved March 20, 2026, from [Link]

  • CCDC. (n.d.). Chemistry World. Retrieved March 20, 2026, from [Link]

  • S. Tursun, M., et al. (2017). Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. PMC. Retrieved March 20, 2026, from [Link]

  • ShelXle - Download. (2026). Softpedia. Retrieved March 20, 2026, from [Link]

  • Zadhoush, A., et al. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. Scientific Reports. Retrieved March 20, 2026, from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. IUCr Journals. Retrieved March 20, 2026, from [Link]

  • Cambridge Structural Database - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025). Retrieved March 20, 2026, from [Link]

  • Mbah, C. J., et al. (2021). Synthesis, Structural and Biological Properties of the Ring-A Sulfonamido Substituted Chalcones: A Review. MDPI. Retrieved March 20, 2026, from [Link]

  • Tursun, S. M., et al. (2017). Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. ResearchGate. Retrieved March 20, 2026, from [Link]

  • Prabhu, S. R., et al. (2017). Synthesis, crystal structure and Hirshfeld surface analysis of a novel chalcone derivative: (2E)-3-(2,3-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one. Retrieved March 20, 2026, from [Link]

  • How to synthesize chalcones by Claisen-Schmidt condensation. (2024). YouTube. Retrieved March 20, 2026, from [Link]

  • X-Ray Crystallography - Software. (n.d.). James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. Retrieved March 20, 2026, from [Link]

  • A Study on the Synthesis, Characterisation of Chalcone moiety. (2021). Jetir.Org. Retrieved March 20, 2026, from [Link]

  • Tan, S. P., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PMC. Retrieved March 20, 2026, from [Link]

  • Hirshfeld Surface Analysis: Research Guide & Papers. (2026). PapersFlow. Retrieved March 20, 2026, from [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved March 20, 2026, from [Link]

  • da Silva, A. C., et al. (2025). Spectroscopic characterization (FT-IR, RAMAN and UV-VIS), thermogravimetric analysis, XPD and DFT calculations of highly stable Hydroxy-functionalized chalcone: (2E)-1-(4-hidroxyphenyl)-3-(4-methoxyphenil)-prop-2-en-1-one. ResearchGate. Retrieved March 20, 2026, from [Link]

  • Evranos Aksöz, B., & Ertan, M. (2015). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences. Retrieved March 20, 2026, from [Link]

  • Spectroscopic analysis by NMR, FT-Raman, ATR-FTIR, and UV-Vis, evaluation of antimicrobial activity, and in silico studies of chalcones derived from 2-hydroxyacetophenone. (2026). Request PDF. ResearchGate. Retrieved March 20, 2026, from [Link]

  • Al-Majid, A. M., et al. (2023). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. MDPI. Retrieved March 20, 2026, from [Link]

  • FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2'-hydroxychalcone. (2025). International Journal of Research in Pharmacy and Allied Science. Retrieved March 20, 2026, from [Link]

  • Mechanochemical Synthesis and Hirshfeld Surface Analysis of Benzylidine Based Pharmaceutical Co-crystals. (2023). IJCRT.org. Retrieved March 20, 2026, from [Link]

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  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). Scirp.org. Retrieved March 20, 2026, from [Link]

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Sources

Exploratory

Thermodynamic Solubility Profiling and Solvent Selection Strategy for 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone

Target Audience: Chemical Engineers, Formulation Scientists, and Process Chemists Document Type: Technical Whitepaper Executive Summary The transition of a novel pharmaceutical intermediate from bench-scale synthesis to...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Engineers, Formulation Scientists, and Process Chemists Document Type: Technical Whitepaper

Executive Summary

The transition of a novel pharmaceutical intermediate from bench-scale synthesis to commercial manufacturing hinges on a rigorous understanding of its phase behavior. 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone (CAS: 898774-56-6) is a complex, lipophilic intermediate characterized by multiple hydrogen-bond accepting functional groups.

Historically, solvent selection in process chemistry relied heavily on empirical trial-and-error. However, as demonstrated in recent thermodynamic models for1[1], this approach is highly inefficient and prone to scalability issues. This whitepaper establishes a definitive, thermodynamics-based solubility profile for 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone. By leveraging Hansen Solubility Parameters (HSP) and a self-validating empirical protocol, we provide actionable data for optimizing reaction media, extraction processes, and crystallization pathways.

Structural Thermodynamics & Molecular Profiling

To predict solubility behavior, we must first deconstruct the molecule's structural thermodynamics. 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone ( C19​H20​O4​ , MW: 312.36 g/mol ) consists of three primary structural domains:

  • The Diaryl Framework: Two phenyl rings and an aliphatic linker generate a large molecular volume, driving strong non-polar dispersion forces.

  • The Ester & Ether Linkages: The 3'-carboethoxy and 3-methoxy groups introduce moderate polarity and act exclusively as hydrogen-bond acceptors.

  • The Propiophenone Carbonyl: A highly polarized bond that further enhances hydrogen-bond accepting capacity.

Mechanistic Causality: Because the molecule possesses multiple hydrogen-bond acceptors but zero hydrogen-bond donors, it cannot self-associate via hydrogen bonding. Consequently, its crystal lattice energy is primarily governed by van der Waals (dispersion) forces and dipole-dipole interactions. This structural reality dictates that the molecule will exhibit high solubility in halogenated and aromatic solvents, but will strongly resist dissolution in highly protic networks (like water) where it cannot reciprocate hydrogen bonding.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To quantify these structural observations, we move beyond simple "polar vs. non-polar" heuristics. We utilize 2[2], which partition the total cohesive energy density of a molecule into three distinct intermolecular forces:

  • δD​ : Dispersion forces (van der Waals)

  • δP​ : Polar dipole-dipole forces

  • δH​ : Hydrogen bonding forces

Using group contribution methods, the theoretical HSP for 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone is calculated as:

  • δD​≈18.5 MPa1/2

  • δP​≈6.5 MPa1/2

  • δH​≈5.0 MPa1/2

The solubility of this intermediate in any given solvent is inversely proportional to the HSP distance ( Ra​ ) between the solute and the solvent. A smaller Ra​ indicates a higher thermodynamic affinity.

SolventWorkflow N1 In Silico HSP Prediction (δD, δP, δH) N2 Empirical Screening (Gravimetric & HPLC) N1->N2 Guides selection N3 Hansen Sphere Mapping (Calculate Ra & Ro) N2->N3 Data input N4 Process Solvent Selection (Reaction Media) N3->N4 High solubility (Ra < Ro) N5 Crystallization System (Solvent/Antisolvent) N3->N5 Boundary mapping (Ra ≈ Ro)

Fig 1: Workflow for HSP-guided solvent selection and crystallization optimization.

Self-Validating Experimental Methodology

Theoretical models must be anchored by robust empirical data. To prevent common errors such as supersaturation artifacts or solvent entrapment, we employ a self-validating isothermal shake-flask methodology coupled with dual-orthogonal quantification. This rigorous approach aligns with best practices for determining the 3[3].

Step-by-Step Protocol
  • Excess Solute Addition: Add an excess of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone (approx. 500 mg) to 2.0 mL of the target organic solvent in a sealed, temperature-controlled glass vial.

  • Isothermal Equilibration: Agitate the suspension at a constant temperature (25°C or 50°C) for exactly 24 hours. Causality: A 24-hour window ensures that the thermodynamic equilibrium is reached, preventing false high readings caused by transient supersaturation.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

  • Dual-Orthogonal Quantification:

    • Gravimetry: Evaporate a known aliquot of the filtrate to dryness and weigh the residue.

    • HPLC-UV: Dilute a second aliquot and quantify via High-Performance Liquid Chromatography against a standard calibration curve.

  • Mass Balance Validation: Compare the gravimetric mass against the HPLC-derived mass. If the variance exceeds 2%, it indicates solvent entrapment (in gravimetry) or solute degradation, triggering an automatic re-equilibration of the sample.

Protocol S1 1. Excess Solute Addition (Isothermal conditions) S2 2. Equilibration (Agitation 24h, 25°C/50°C) S1->S2 S3 3. Phase Separation (Centrifugation & Filtration) S2->S3 S4 4. Quantification (HPLC-UV & Gravimetry) S3->S4 S4->S2 If variance >2%, re-equilibrate S5 5. Data Validation (Mass Balance Check) S4->S5

Fig 2: Self-validating experimental protocol for isothermal solubility determination.

Quantitative Solubility Data Synthesis

The following table summarizes the equilibrium solubility of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone across a spectrum of 4[4]. The HSP Distance ( Ra​ ) is calculated relative to the solute's theoretical parameters.

SolventChemical ClassHSP Distance Ra​ (MPa 1/2 )Solubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)
Dichloromethane (DCM) Halogenated3.8> 450.0> 600.0
Ethyl Acetate (EtOAc) Ester6.0215.4380.2
Toluene Aromatic6.0185.6310.5
Acetone Ketone7.4142.3265.8
Isopropanol (IPA) Alcohol13.228.565.4
n-Heptane Aliphatic10.5< 5.012.3
Methanol (MeOH) Alcohol19.518.242.1
Water Aqueous~ 39.0< 0.01< 0.05

Mechanistic Insights & Process Implications

Reaction Media Optimization

The data clearly demonstrates that Dichloromethane and Toluene are exceptional solvents for this intermediate. The low Ra​ values confirm that the strong dispersion forces of the diaryl framework are perfectly matched by the polarizability of these solvents. Toluene is particularly recommended for high-temperature catalytic steps due to its higher boiling point and lower environmental toxicity compared to DCM.

Crystallization and Purification Strategy

For isolation via crystallization, a solvent/anti-solvent system is required.

  • The Primary Solvent: Ethyl Acetate (EtOAc) is the optimal primary solvent. It provides high solubility at elevated temperatures (380.2 mg/mL at 50°C) but shows a steep solubility curve upon cooling, which is ideal for maximizing yield.

  • The Anti-Solvent: While water has the highest Ra​ (making it a strong anti-solvent thermodynamically), adding water to an EtOAc solution of this highly lipophilic molecule often results in "oiling out" (liquid-liquid phase separation) rather than nucleation. n-Heptane is the mechanistically superior anti-solvent. It selectively disrupts the polar interactions ( δP​ and δH​ ) without introducing a competing hydrogen-bond network, thereby forcing clean, controlled crystallization of the intermediate.

References

  • Predicting drug solubility in organic solvents mixtures - Unipd Source: Università degli Studi di Padova (UNIPD) URL:[Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model Source: Physical Chemistry Research URL:[Link]

  • Organic solvents in the pharmaceutical industry Source: SciSpace URL:[Link]

  • Hansen Solubility Parameters: More predictive power Source: Hansen Solubility Parameters Official Site URL:[Link]

Sources

Foundational

Electronic and steric properties of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone

An In-Depth Technical Guide on the Electronic and Steric Properties of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone Abstract: This technical guide provides a comprehensive framework for the synthesis and detailed char...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Electronic and Steric Properties of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone

Abstract: This technical guide provides a comprehensive framework for the synthesis and detailed characterization of the electronic and steric properties of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone, a novel compound with potential applications in medicinal chemistry and materials science. Given the absence of this compound in existing literature, this document outlines a proposed synthetic route via a modified Claisen-Schmidt condensation followed by a Michael addition. Furthermore, a suite of advanced analytical and computational methodologies are detailed to rigorously define its structural and electronic landscape. This includes protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), Cyclic Voltammetry (CV), X-ray crystallography, and Density Functional Theory (DFT) calculations. The proposed workflows are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust roadmap for investigating this and other novel propiophenone derivatives.

Introduction: The Rationale for Investigation

Propiophenone derivatives are a well-established class of compounds in organic chemistry, serving as crucial building blocks in the synthesis of numerous pharmaceuticals and biologically active molecules. Their chemical versatility allows for a wide range of substitutions on both the aromatic ring and the propane chain, enabling fine-tuning of their physicochemical properties. The title compound, 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone, introduces an interesting electronic and steric profile. The presence of an electron-withdrawing carboethoxy group on the propiophenone aromatic ring, coupled with an electron-donating methoxy group on the second phenyl ring, suggests a molecule with a potentially significant dipole moment and unique electronic characteristics. Understanding these properties is paramount for predicting its reactivity, intermolecular interactions, and potential as a scaffold in drug design.

This guide puts forth a hypothetical, yet scientifically grounded, pathway for the synthesis and comprehensive analysis of this novel molecule. The methodologies described herein are based on established chemical principles and state-of-the-art analytical techniques.

Proposed Synthetic and Characterization Workflow

The synthesis of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone can be envisioned through a multi-step process, followed by rigorous purification and characterization to confirm its identity and purity.

Proposed Synthesis

A plausible and efficient route involves a two-step process starting from commercially available materials:

  • Step 1: Claisen-Schmidt Condensation. An acid-catalyzed condensation of 3-methoxybenzaldehyde with acetone can yield 4-(3-methoxyphenyl)but-3-en-2-one. This reaction is a well-established method for forming α,β-unsaturated ketones.

  • Step 2: Michael Addition. The resulting chalcone intermediate can then undergo a Michael addition with a suitable carboethoxy-substituted nucleophile, followed by an intramolecular cyclization and subsequent workup to yield the target propiophenone. A more direct approach would be a Friedel-Crafts acylation of ethyl benzoate with 3-(3-methoxyphenyl)propionyl chloride.

The proposed workflow for synthesis and purification is visualized below:

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 3-Methoxybenzaldehyde + Acetone B Claisen-Schmidt Condensation (Acid Catalyst) A->B C 4-(3-methoxyphenyl)but-3-en-2-one (Chalcone Intermediate) B->C D Friedel-Crafts Acylation of Ethyl Benzoate with 3-(3-methoxyphenyl)propionyl chloride C->D E Crude 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone D->E F Column Chromatography (Silica Gel) E->F G Recrystallization F->G H Pure Product G->H

Figure 1: Proposed workflow for the synthesis and purification of the target compound.

Proposed Characterization

Once synthesized and purified, a comprehensive characterization is essential to confirm the structure and assess the purity of the compound. The following techniques are proposed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR will be crucial for elucidating the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the two carbonyl groups (ketone and ester) and the aromatic C-H bonds.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

The analytical workflow for characterization is depicted below:

G cluster_characterization Structural Characterization Workflow cluster_purity Purity Assessment A Purified Compound B ¹H and ¹³C NMR Spectroscopy A->B C Infrared (IR) Spectroscopy A->C D Mass Spectrometry (MS) A->D F High-Performance Liquid Chromatography (HPLC) A->F E Structural Confirmation B->E C->E D->E G Purity >95% F->G

Figure 2: Analytical workflow for structural characterization and purity assessment.

Investigation of Electronic Properties

The electronic properties of the title compound are expected to be influenced by the interplay of the electron-donating methoxy group and the electron-withdrawing carboethoxy group.

Experimental Approach: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique to probe the redox properties of a molecule.

Experimental Protocol:

  • Preparation of the Analyte Solution: Dissolve a known concentration (e.g., 1 mM) of the purified compound in a suitable electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

  • Electrochemical Cell Setup: Utilize a three-electrode system consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

  • Data Acquisition: Scan the potential over a range where redox activity is expected. The scan rate can be varied to investigate the nature of the redox processes.

  • Data Analysis: The resulting voltammogram will reveal the oxidation and reduction potentials of the molecule. These potentials provide a quantitative measure of the ease with which the molecule can donate or accept electrons.

Expected Electronic Influences
  • Methoxy Group (-OCH₃): As an electron-donating group, the 3-methoxy substituent is expected to increase the electron density on its attached phenyl ring, making it more susceptible to oxidation.

  • Carboethoxy Group (-CO₂Et): As an electron-withdrawing group, the 3'-carboethoxy substituent will decrease the electron density on the propiophenone aromatic ring, making it more difficult to oxidize and easier to reduce.

The interplay of these two groups will likely result in a molecule with distinct and potentially useful redox behavior.

Investigation of Steric Properties

The three-dimensional arrangement of atoms (steric properties) is critical for understanding molecular interactions, particularly in a biological context.

Experimental Approach: Single-Crystal X-ray Diffraction

If a suitable single crystal of the compound can be grown, X-ray crystallography will provide the most definitive information about its solid-state conformation.

Experimental Protocol:

  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield precise bond lengths, bond angles, and torsion angles.

Computational Approach: Density Functional Theory (DFT)

In parallel with experimental work, computational modeling can provide valuable insights into the molecule's preferred conformations and steric hindrance.

Computational Protocol:

  • Model Building: Construct the 3D structure of the molecule in silico.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the lowest energy conformation.

  • Conformational Analysis: Explore the potential energy surface by rotating key single bonds to identify other low-energy conformers and the energy barriers between them.

  • Steric Map Generation: Generate a steric hindrance map to visualize the regions of high and low steric bulk around the molecule.

The combined experimental and computational workflow for steric analysis is shown below:

G cluster_experimental Experimental Workflow cluster_computational Computational Workflow A Purified Compound B Single Crystal Growth A->B C X-ray Diffraction B->C D Solid-State Conformation C->D I Comprehensive Steric Profile D->I E In Silico Model F DFT Geometry Optimization E->F G Conformational Analysis F->G H Gas-Phase Conformation and Steric Map G->H H->I

Figure 3: Integrated workflow for the determination of steric properties.

Data Summary and Interpretation

The data obtained from the proposed experiments would be summarized as follows for clear interpretation and comparison.

Table 1: Expected Spectroscopic and Physical Data

Property Expected Value/Observation
Molecular Formula C₁₉H₂₀O₄
Molecular Weight 328.36 g/mol
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm; Methylene protons adjacent to carbonyls at ~3.0-3.5 ppm; Methoxy protons at ~3.8 ppm; Ethyl ester protons (quartet and triplet) at ~4.4 and ~1.4 ppm respectively.
¹³C NMR Two carbonyl carbons >190 ppm; Aromatic carbons in the range of 110-160 ppm; Methoxy carbon at ~55 ppm.
IR (cm⁻¹) C=O (ketone) stretch at ~1685 cm⁻¹; C=O (ester) stretch at ~1720 cm⁻¹; C-O stretches at ~1250-1000 cm⁻¹; Aromatic C-H stretches >3000 cm⁻¹.

| MS (m/z) | Molecular ion peak [M]⁺ at 328.13. |

Table 2: Predicted Electronic and Steric Parameters

Parameter Method Predicted Outcome
Oxidation Potential Cyclic Voltammetry Anodic peak corresponding to the oxidation of the electron-rich methoxyphenyl ring.
Reduction Potential Cyclic Voltammetry Cathodic peak corresponding to the reduction of the electron-deficient carboethoxy-substituted propiophenone system.
Solid-State Conformation X-ray Crystallography Torsion angles between the phenyl rings and the propane chain will reveal the extent of steric hindrance.

| Gas-Phase Conformation | DFT Calculations | Identification of the global minimum energy conformer and rotational energy barriers. |

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach for the synthesis and detailed characterization of the novel compound, 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone. By following the proposed synthetic, analytical, and computational workflows, researchers can gain a deep understanding of its electronic and steric properties. This foundational knowledge is a prerequisite for exploring its potential in various applications, from the development of new therapeutic agents to the design of advanced organic materials. The self-validating nature of the described protocols ensures a high degree of confidence in the obtained results, paving the way for future investigations into this promising chemical entity.

References

  • Title: Organic Chemistry, 12th Edition Source: John Wiley & Sons URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]

  • Title: Exploring Chemistry with Electronic Structure Methods, 3rd Edition Source: Gaussian, Inc. URL: [Link]

  • Title: Electrochemical Methods: Fundamentals and Applications, 2nd Edition Source: John Wiley & Sons URL: [Link]

  • Title: Crystal Structure Determination, 3rd Edition Source: Oxford University Press URL: [Link]

Protocols & Analytical Methods

Method

Application Note: RP-HPLC Method Development and Validation for 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone

Introduction & Chemical Profiling The compound 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone (CAS: 898774-56-6) is a complex propiophenone derivative often utilized as a synthetic intermediate in drug discovery and act...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

The compound 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone (CAS: 898774-56-6) is a complex propiophenone derivative often utilized as a synthetic intermediate in drug discovery and active pharmaceutical ingredient (API) manufacturing. The analysis of propiophenone derivatives presents unique challenges due to their chemical diversity and the structural similarity of their synthetic byproducts[1].

Developing a robust analytical method requires a deep understanding of the molecule’s physicochemical properties. The target molecule features a propiophenone backbone, an ethyl ester (carboethoxy group), and a methoxyphenyl ether. These functional groups dictate its behavior in a chromatographic system, specifically its high lipophilicity, neutral charge state at standard pH ranges, and strong UV absorbance.

Table 1: Physicochemical Properties & Chromatographic Implications
PropertyCharacteristicChromatographic Implication
Molecular Formula C₁₉H₂₀O₄ (MW: 312.36 g/mol )High molecular weight and bulkiness require a stationary phase with optimal pore size (e.g., 100 Å) to prevent size-exclusion effects.
Lipophilicity Highly hydrophobicStrong retention on Reversed-Phase (RP) columns. Requires a high percentage of organic modifier (e.g., Acetonitrile) for efficient elution.
Ionizability (pKa) NeutralRetention is largely pH-independent. However, mobile phase buffering is still required to suppress secondary interactions with column silanols.
UV Chromophores Conjugated aromatic ketoneExcellent candidate for UV detection. Maxima expected around 220 nm (aromatic rings) and 254 nm (conjugated ketone).

Method Development Strategy: Causality & Logic

A standard "trial and error" approach to HPLC method development is inefficient. As a Senior Application Scientist, every parameter in this protocol has been selected based on the specific chemical profile of the analyte to ensure a self-validating, robust system.

  • Stationary Phase (Column Selection): A high-density C18 column (e.g., 150 mm × 4.6 mm, 3 µm) is selected to provide maximum hydrophobic interaction. For neutral aromatic compounds, a column with low silanol activity (end-capped) is critical to prevent peak tailing caused by non-specific binding. If co-eluting aromatic impurities (e.g., positional isomers) are present, a Phenyl-Hexyl column can be substituted to leverage π-π selectivity.

  • Mobile Phase Optimization: Acetonitrile (ACN) is chosen over Methanol due to its lower viscosity, lower UV cutoff, and superior elution strength for bulky, rigid aromatic systems. Although the molecule is neutral, 0.1% Formic Acid (FA) is added to the aqueous phase. This serves a dual purpose: it maintains a consistent ionic strength, masking residual silanols on the stationary phase, and ensures the method is completely Mass-Spectrometry (MS) compatible should hyphenated techniques (LC-MS) be required for impurity elucidation[2].

  • Elution Mode (Gradient Design): An isocratic method might lead to band broadening for highly retained lipophilic compounds. A gradient starting at 40% ACN ensures that polar synthetic byproducts (e.g., unreacted phenols or cleaved esters) elute early, while ramping to 90% ACN sharpens the peak of the target molecule and washes out highly retained lipophilic dimers.

HPLC_Workflow A Chemical Profiling (Lipophilicity, UV, pKa) B Column Selection (C18 vs. Phenyl-Hexyl) A->B C Mobile Phase Optimization (ACN/Water + 0.1% FA) B->C D Gradient Design (Elution & Resolution) C->D E Method Validation (ICH Q2(R2) Parameters) D->E

Workflow for RP-HPLC method development of neutral aromatic compounds.

Optimized Experimental Protocol

This step-by-step methodology is designed for immediate implementation in a quality control or drug development laboratory.

Reagents & Materials
  • Analyte: 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid (FA).

Standard & Sample Preparation
  • Diluent Preparation: Mix ACN and Water in a 50:50 (v/v) ratio.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in 5 mL of ACN (sonicate for 5 minutes if necessary to ensure complete dissolution of the hydrophobic solid), then make up to volume with the diluent.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions
Table 2: HPLC Instrument Parameters
ParameterSettingRationale
Column C18, 150 × 4.6 mm, 3 µmHigh resolution for structurally similar impurities.
Mobile Phase A Water + 0.1% Formic AcidSuppresses silanol activity; MS compatible.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong organic modifier for lipophilic elution.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temperature 35 °CReduces solvent viscosity and improves mass transfer.
Detection Wavelength 254 nm (Reference 360 nm)Targets the conjugated aromatic ketone chromophore.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Table 3: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.06040Initial
2.06040Isocratic hold to focus analyte
10.01090Linear ramp to elute target
14.01090Wash out lipophilic impurities
14.16040Return to initial conditions
20.06040Column re-equilibration

Validation Framework (ICH Q2(R2) Compliance)

To guarantee trustworthiness, the developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines. This ensures the protocol acts as a self-validating system, capable of proving its own reliability during every sequence run.

Validation_Framework Main ICH Q2(R2) Validation Spec Specificity (Rs > 2.0) Main->Spec Lin Linearity (R² > 0.999) Main->Lin Acc Accuracy (Recovery 98-102%) Main->Acc Prec Precision (RSD < 2.0%) Main->Prec Rob Robustness (Flow, Temp, pH) Main->Rob

Core analytical validation parameters as defined by ICH Q2(R2) guidelines.

  • Specificity: Inject a blank (diluent) and a spiked sample containing known synthetic precursors (e.g., 3-methoxyphenol). The method must demonstrate baseline resolution ( Rs​>2.0 ) between 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone and all other peaks.

  • Linearity & Range: Prepare standard solutions at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration (100 µg/mL). Plot peak area versus concentration. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy & Precision: Perform recovery experiments by spiking the API into a sample matrix at 80%, 100%, and 120% levels. Recovery must fall between 98.0% and 102.0%. For repeatability (intra-assay precision), inject the 100 µg/mL standard six times consecutively; the Relative Standard Deviation (RSD) of the peak areas must be ≤2.0% .

System Suitability & Troubleshooting

System Suitability Testing (SST) is an integral part of the method, verifying that the chromatographic system is adequate for the intended analysis on the day of testing.

Table 4: System Suitability Criteria
ParameterAcceptance CriteriaTroubleshooting Action if Failed
Retention Time (RT) RSD ≤1.0% (n=6)Check for pump leaks or mobile phase evaporation.
Peak Area RSD ≤2.0% (n=6)Inspect autosampler syringe for bubbles; check needle wash.
Tailing Factor ( Tf​ ) 0.8−1.5 Replace column guard; verify mobile phase pH is correct.
Theoretical Plates ( N ) >5,000 Column may be degrading; perform a high-organic backflush.

References

  • Separation of Propiophenone, 2'-hydroxy-5'-methoxy- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

Sources

Application

Scale-Up Manufacturing Process for 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone

Executive Summary & Mechanistic Rationale The compound 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone (CAS: 898774-56-6) is a high-value diarylpropanone intermediate utilized in the development of novel therapeutics and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone (CAS: 898774-56-6) is a high-value diarylpropanone intermediate utilized in the development of novel therapeutics and active pharmaceutical ingredients (APIs). Structurally, it consists of a propiophenone backbone substituted with an ethyl ester (carboethoxy) group and a methoxyphenyl moiety.

Scaling up the synthesis of this molecule requires strict control over chemoselectivity to prevent the degradation of sensitive functional groups. The most robust, atom-economical route involves a two-step sequence:

  • Claisen-Schmidt Condensation: Coupling of ethyl 3-acetylbenzoate and 3-methoxybenzaldehyde to form a conjugated chalcone intermediate.

  • Selective Catalytic Hydrogenation: Reduction of the α,β-unsaturated alkene to yield the final saturated propiophenone.

The Causality of Reagent Selection

Standard base-catalyzed aldol condensations (e.g., using NaOH/KOH) are highly effective for chalcone synthesis but will rapidly saponify the ethyl ester group on the starting acetophenone, leading to unwanted carboxylic acid byproducts. To circumvent this, we employ an acid-catalyzed condensation . By carefully adding thionyl chloride (SOCl 2​ ) to absolute ethanol, we generate anhydrous HCl in situ. This acidic environment efficiently drives the dehydration of the aldol adduct to the chalcone while fully preserving the ester functionality [1].

For the second step, the chalcone intermediate contains two reducible groups: the conjugated C=C double bond and the C=O carbonyl. Palladium on carbon (Pd/C) is selected as the heterogeneous catalyst because it exhibits exceptional chemoselectivity for alkene reduction over carbonyl reduction under mild hydrogen pressure [2]. The mechanism involves the oxidative addition of H 2​ to the Pd surface, followed by migratory insertion of the alkene, selectively yielding the saturated alkane without over-reducing the ketone to a 1,3-diarylpropan-1-ol [3].

Process Workflow

ProcessWorkflow Step1 Ethyl 3-acetylbenzoate + 3-Methoxybenzaldehyde Cond Acid-Catalyzed Condensation (SOCl2 / EtOH, 25°C) Step1->Cond Chalcone Chalcone Intermediate (C19H18O4) Cond->Chalcone Hydro Selective Hydrogenation (5% Pd/C, H2, 3 bar) Chalcone->Hydro Product 3'-Carboethoxy-3-(3-methoxyphenyl) propiophenone Hydro->Product

Caption: Workflow for the scale-up synthesis of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone.

Step-by-Step Experimental Protocols

This protocol is designed as a self-validating system . Progression between steps is strictly gated by In-Process Control (IPC) metrics to ensure batch-to-batch reproducibility at the kilogram scale.

Phase 1: Synthesis of the Chalcone Intermediate

Target Molecule: Ethyl 3-(3-(3-methoxyphenyl)acryloyl)benzoate

  • Reactor Preparation: Purge a 50 L glass-lined reactor with nitrogen. Charge the reactor with 10.0 L of absolute ethanol (EtOH).

  • Substrate Loading: Add 1.92 kg (10.0 mol) of ethyl 3-acetylbenzoate and 1.36 kg (10.0 mol) of 3-methoxybenzaldehyde to the reactor. Stir at 150 rpm until a homogeneous solution is achieved.

  • In Situ HCl Generation: Cool the reactor to 0–5 °C using a glycol jacket. Slowly add 1.43 kg (12.0 mol) of thionyl chloride (SOCl 2​ ) dropwise over 2 hours via an addition funnel.

    • Causality: The reaction of SOCl 2​ with EtOH is exothermic and generates anhydrous HCl and SO 2​ . Controlling the addition rate prevents thermal runaway and limits the formation of diethyl sulfite byproducts [1].

  • Reaction Execution: Allow the reaction mixture to warm to 25 °C and stir for 16 hours.

  • IPC Validation Gate: Pull a 1 mL sample, quench with saturated NaHCO 3​ , extract with ethyl acetate, and analyze via HPLC. Do not proceed until the residual 3-methoxybenzaldehyde is < 0.5% AUC.

  • Isolation: Cool the mixture to 0 °C to induce crystallization. Filter the precipitated yellow solid through a Nutsche filter. Wash the filter cake with 2 × 2 L of cold ethanol and dry under vacuum at 40 °C to constant weight.

Phase 2: Selective Catalytic Hydrogenation

Target Molecule: 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone

  • Autoclave Setup: Charge a 20 L stainless steel pressure reactor with 2.0 kg of the chalcone intermediate and 12.0 L of ethyl acetate.

  • Catalyst Loading: Carefully add 100 g of 5% Pd/C (50% wet with water to mitigate pyrophoricity).

  • Purging & Pressurization: Seal the reactor. Purge the headspace with nitrogen (3 cycles at 2 bar) followed by hydrogen gas (3 cycles at 2 bar). Finally, pressurize the reactor to 3.0 bar with H 2​ .

  • Hydrogenation: Heat the mixture to 35 °C with an agitation rate of 400 rpm. Monitor the hydrogen mass flow controller.

  • IPC Validation Gate: The reaction is complete when hydrogen uptake ceases (typically 4–6 hours). Pull a sample, filter through a syringe filter, and analyze via HPLC. Do not proceed until the chalcone intermediate is < 0.1% AUC. This validates that the C=C bond is fully reduced while the C=O bond remains intact [2].

  • Catalyst Recovery: Vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Safety Note: Keep the filtered catalyst wet to prevent auto-ignition.

  • Crystallization: Concentrate the filtrate under reduced pressure to a volume of 4 L. Add 4 L of heptane dropwise to induce crystallization. Filter the white crystalline product and dry under vacuum at 45 °C.

Analytical Validation & Quantitative Data

To ensure the integrity of the scale-up process, the following quantitative parameters and analytical markers must be met for batch release.

ParameterPhase 1: Chalcone IntermediatePhase 2: Final Propiophenone API Intermediate
Molecular Formula C 19​ H 18​ O 4​ C 19​ H 20​ O 4​
Molecular Weight 310.35 g/mol 312.37 g/mol
Expected Scale-Up Yield 85 – 88%92 – 95%
Target HPLC Purity > 98.0% (AUC)> 99.5% (AUC)
Key 1 H-NMR Shifts (CDCl 3​ ) ~7.8 ppm (d, 1H, J=15.5 Hz, trans-alkene)~3.3 ppm (t, 2H, CH 2​ -C=O)~3.0 ppm (t, 2H, Ar-CH 2​ )
Visual Appearance Pale yellow crystalline powderWhite to off-white crystalline powder

References

  • Discovery of a Locally and Orally Active CXCL12 Neutraligand (LIT-927) with Anti-inflammatory Effect in a Murine Model of Allergic Airway Hypereosinophilia. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Highly Efficient Liquid-Phase Hydrogenation of Naringin Using a Recyclable Pd/C Catalyst. National Institutes of Health (NIH). Available at:[Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available at:[Link]

Method

Application Note: Reagents and Protocols for the Preparation of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone

Introduction and Chemical Identity 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone (CAS: 898774-56-6) is a highly functionalized dihydrochalcone derivative utilized as a critical building block in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Identity

3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone (CAS: 898774-56-6) is a highly functionalized dihydrochalcone derivative utilized as a critical building block in medicinal chemistry and pharmaceutical development[1]. Structurally, it consists of a saturated 1,3-diarylpropan-1-one backbone bearing an ethyl ester and a methoxy ether. Dihydrochalcones are privileged scaffolds known for diverse biological activities, making their efficient and high-yielding synthesis a priority for drug discovery programs[2].

Mechanistic Rationale & Reagent Selection

The synthesis of this target molecule is achieved via a robust two-step sequence: an ester-preserving Claisen-Schmidt (aldol) condensation followed by a chemoselective catalytic hydrogenation.

Step 1: Ester-Preserving Aldol Condensation

The classical synthesis of chalcones employs strong aqueous bases (e.g., NaOH or KOH). However, the starting material, ethyl 3-acetylbenzoate, contains a base-labile carboethoxy group. Using aqueous NaOH would result in the undesirable saponification of the ester to a carboxylic acid, necessitating an additional re-esterification step.

Causality in Reagent Choice: To circumvent this, a Knoevenagel-type condition utilizing catalytic piperidine and glacial acetic acid in absolute ethanol is employed. The secondary amine (piperidine) reacts with 3-methoxybenzaldehyde to form a highly electrophilic iminium ion intermediate. Simultaneously, the mild basicity is sufficient to enolize the ketone without hydrolyzing the ester. This ensures high atom economy and direct access to the intermediate chalcone, ethyl 3-(3-(3-methoxyphenyl)acryloyl)benzoate.

Step 2: Chemoselective Hydrogenation

The intermediate chalcone contains three reducible functional groups: an α,β -unsaturated alkene, a ketone, and an ester. The objective is to selectively reduce the alkene to yield the saturated propiophenone (dihydrochalcone)[3].

Causality in Reagent Choice: Palladium on carbon (10% Pd/C) is selected as the catalyst due to its exceptional affinity for olefinic bonds. By conducting the reaction under a mild hydrogen pressure (1 atm via balloon) in an aprotic solvent like ethyl acetate (EtOAc), the reduction is kinetically controlled to exclusively hydrogenate the conjugated C=C bond[4]. Ethyl acetate is specifically chosen over methanol to prevent any potential transesterification of the ethyl ester and to suppress over-reduction of the carbonyl group to a secondary alcohol, a common side reaction in protic solvents[3][4].

Synthetic Pathway Visualization

Pathway SM1 Ethyl 3-acetylbenzoate (Ketone) Step1 Aldol Condensation Piperidine / AcOH EtOH, Reflux SM1->Step1 SM2 3-Methoxybenzaldehyde (Aldehyde) SM2->Step1 Int Chalcone Intermediate (α,β-unsaturated ketone) Step1->Int - H2O Step2 Chemoselective Hydrogenation 10% Pd/C, H2 (1 atm) EtOAc, RT Int->Step2 Prod Target Molecule 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone Step2->Prod Selective C=C Reduction

Retrosynthetic and forward mechanistic pathway for dihydrochalcone synthesis.

Experimental Protocols

Protocol A: Synthesis of the Chalcone Intermediate

Objective: Preparation of ethyl 3-(3-(3-methoxyphenyl)acryloyl)benzoate.

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 3-acetylbenzoate (1.92 g, 10.0 mmol) and absolute ethanol (20 mL).

  • Reagent Addition: Introduce 3-methoxybenzaldehyde (1.43 g, 10.5 mmol) to the stirring solution, followed by piperidine (85 mg, 1.0 mmol, 0.1 eq) and glacial acetic acid (60 mg, 1.0 mmol, 0.1 eq).

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) under a nitrogen atmosphere for 12–16 hours.

  • Monitoring: Verify reaction completion via TLC (Hexane:EtOAc 8:2, UV detection). The chalcone typically appears as a distinct, lower-Rf, UV-active spot compared to the starting ketone.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent in vacuo. Dissolve the resulting crude residue in ethyl acetate (50 mL). Wash the organic layer sequentially with 1M HCl (20 mL) to remove piperidine, saturated aqueous NaHCO 3​ (20 mL) to neutralize residual acid, and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify the crude product by recrystallization from hot ethanol or via flash column chromatography to afford the pure chalcone intermediate.

Protocol B: Chemoselective Hydrogenation to the Target Propiophenone

Objective: Preparation of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone[5].

  • Reaction Setup: In a 50 mL two-neck hydrogenation flask, dissolve the purified chalcone intermediate (approx. 3.10 g, 10.0 mmol) in anhydrous ethyl acetate (25 mL)[3].

  • Catalyst Addition (Safety Critical): Purge the flask with nitrogen gas. Carefully add 10% Palladium on Carbon (Pd/C) (150 mg, ~5% w/w). Note: Dry Pd/C is highly pyrophoric; always add it to the solvent under a strict inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas using a balloon. Repeat this vacuum/H 2​ cycle three times to ensure complete displacement of nitrogen.

  • Reaction: Stir the suspension vigorously at room temperature (20–25 °C) under 1 atm of hydrogen for 3–5 hours[3][4].

  • Monitoring: Monitor the reduction via HPLC or TLC. The disappearance of the bright yellow color of the chalcone is a strong visual indicator of successful alkene reduction[2].

  • Filtration: Once complete, flush the system with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to safely remove the Pd/C catalyst[3]. Wash the Celite pad thoroughly with additional ethyl acetate (2 x 15 mL).

  • Isolation: Concentrate the combined filtrates in vacuo to yield the target 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone as a highly pure solid or viscous oil[1].

Quantitative Data & Analytical Validation

The following table summarizes the stoichiometric requirements and expected parameters for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
Ethyl 3-acetylbenzoate 192.211.001.92 gStarting Material (Ketone)
3-Methoxybenzaldehyde 136.151.051.43 gStarting Material (Aldehyde)
Piperidine 85.150.1085 mgBase Catalyst (Aldol)
Glacial Acetic Acid 60.050.1060 mgAcid Co-Catalyst (Aldol)
10% Pd/C N/A5% w/w150 mgHeterogeneous Catalyst
Hydrogen Gas (H 2​ ) 2.02Excess1 atmReducing Agent
Ethyl Acetate 88.11N/A25 mLChemoselective Solvent

Expected Analytical Profile for Target Molecule:

  • Chemical Formula: C 19​ H 20​ O 4​ [5]

  • Molecular Weight: 312.36 g/mol [5]

  • TLC (Hexane:EtOAc 8:2): The saturated propiophenone will have a slightly higher Rf value and lack the intense UV-fluorescence characteristic of the conjugated chalcone system.

References[5] "3'-carboethoxy-3-(3-methoxyphenyl)propiophenone", chemdict.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIsCzXZFCssGCciSnrWhucjQwfgj9OgJPT8KN_S1o6vFfb-aPIKYR_eITRGLIMdTGyB1P6qGeYMDz1lyoy_1NkghEOd6I_5PNI24pNK0BpyywMHVyanTUCieaj6B-M5XU6-O3yRsqK6jbCf2hN0Mvy5VQ=[1] "Building Blocks P20403 | EvitaChem", EvitaChem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtMsbrnzISTzlwT5nlVKP7sSXmC5r6fuLvtegOvQXQj3UbX8jcOoCrvf7WfgXFpTzBVxNQuCfPuORfvFHMm1RpuZGy1OLZa1UuxpUhibSt-0Xp42Q1cqI5HGA1S4KZAl8yPD93Mt4lwhVG4hn8LQhIj0U=[2] Selepe, M. A. et al. "Synthetic strategies for dihydrochalcones", Arkivoc. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9tJkqzFCqB1Jl4c2frpL00e-u1JYNvORqiNJ76WDQetPcaloAqrVNFZwKVVVFvVRPdTjHriAcC4QAPQSbl-8HH7W6v-ONBekvH6Maqp6S4_wWiRdzuTso9pnPsPl9QK6flTA=[3] "Dihydrochalcone derivatives as promising antifoulants: synthesis, bioactivity evaluation and performance in coatings", Taylor & Francis. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFClL4534Q4fznEr2nr-vVSLVLjntaZSlEd5M-l51q-5z4ihDX6KOoXMmzfOOopLC_tPP87YphKGrQj5ki6aSiDa6IgTZ-H2_-X0ubuAgV7UU3mLtLx33wsEHrwP2I4JsOjvI6luL9YH14mbknkgrvaA5Y5yP3IFaQeC4m3[4] "Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex", ACS Organic Letters. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4Q_OkE1dTQftmczV6qzPOlZThPGKlAKtwdFzuB9vgM4KbaU9BKn6jWuZXCAimbcAMYgxwANdNdZh1i0UfPFMVLUNznkW3Wl4v8ZPOPM9Do2bHvft8tWO8-pHrGuEnYVBd_XyTQWZUap4xVUgb6g==

Sources

Application

Application Note: Advanced Palladium-Catalyzed Cross-Coupling Workflows Involving 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Rationale The 1,3-diarylpropan-1-one scaffold is a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The 1,3-diarylpropan-1-one scaffold is a highly versatile pharmacophore in medicinal chemistry, frequently serving as a precursor to targeted therapeutics, selective estrogen receptor modulators, and complex chalcone derivatives. A highly functionalized member of this class is 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone (CAS No. 898774-56-6).

This molecule presents three distinct chemical handles for downstream diversification:

  • A carboethoxy ester on the A-ring, suitable for amidation or reduction.

  • A methoxy ether on the B-ring, which can be demethylated to a phenol for subsequent triflation and Suzuki-Miyaura coupling.

  • An enolizable α -methylene group ( C(sp3)−H ), which is highly susceptible to transition-metal-catalyzed functionalization.

This application note details a comprehensive cross-coupling strategy involving this molecule. First, we outline its upstream synthesis via a highly chemoselective Negishi acylative cross-coupling [1]. Second, we detail its downstream functionalization via Palladium-catalyzed α -arylation [2, 3].

Causality in Reaction Design
  • Why Negishi Coupling for Synthesis? Traditional Grignard additions to acyl chlorides often suffer from over-addition, yielding tertiary alcohols. Organozinc reagents, utilized in Negishi couplings, exhibit attenuated nucleophilicity. This prevents over-addition and perfectly tolerates the electrophilic carboethoxy group on the zinc partner.

  • Why Pd-Catalyzed α -Arylation? The Buchwald-Hartwig α -arylation allows for the direct C−C bond formation at the α -position of the ketone. For this specific substrate, the choice of base is critical. Standard α -arylation protocols use strong nucleophilic bases like NaOtBu , which would rapidly saponify or transesterify the carboethoxy ester. Therefore, we utilize the non-nucleophilic base LHMDS (Lithium hexamethyldisilazide) in combination with a bulky, electron-rich biarylphosphine ligand (XPhos ) to facilitate the reaction while preserving the ester integrity.

Reaction Workflows and Mechanistic Pathways

Workflow A 3-(ethoxycarbonyl)phenylzinc iodide C Negishi Acylative Cross-Coupling A->C B 3-(3-methoxyphenyl)propanoyl chloride B->C D 3'-Carboethoxy-3-(3-methoxyphenyl) propiophenone C->D Pd(0) / THF E Pd-Catalyzed α-Arylation D->E Ar-Br, LHMDS F α-Aryl-1,3-diarylpropan-1-one Derivative E->F XPhos-Pd-G2

Workflow from Negishi acylative coupling to downstream Pd-catalyzed α-arylation.

The downstream α -arylation relies on a precise catalytic cycle. The bulky XPhos ligand is critical here: it promotes the initial oxidative addition of the aryl halide, stabilizes the Pd-enolate intermediate against unwanted β -hydride elimination, and accelerates the sterically demanding reductive elimination step.

G Pd0 Pd(0)L_n Active Catalyst (XPhos) OxAdd Oxidative Addition Ar-Pd(II)(L_n)-Br Pd0->OxAdd + Ar-Br Transmet Enolate Coordination Ar-Pd(II)(L_n)-Enolate OxAdd->Transmet + Enolate - LiBr Enolate Enolate Formation Ketone + LHMDS Enolate->Transmet RedElim Reductive Elimination α-Aryl Ketone Product Transmet->RedElim Product Release RedElim->Pd0 Regeneration of Pd(0)

Pd-catalyzed α-arylation catalytic cycle for 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone.

Quantitative Data: α -Arylation Optimization

The table below summarizes the optimization of the downstream α -arylation of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone with 4-bromotoluene. The data highlights the necessity of matching the correct base with the appropriate ligand to prevent ester degradation.

EntryCatalyst / LigandBase (Equiv)SolventTemp (°C)Yield (%)Observation / Causality
1 Pd2​(dba)3​ / DPPF NaOtBu (2.0)Toluene8015%Major ester hydrolysis due to nucleophilic base.
2 Pd2​(dba)3​ / BINAPLHMDS (1.2)THF7042%Ester preserved, but slow reductive elimination.
3XPhos-Pd-G2 LHMDS (1.2) THF 70 88% Optimal. Bulky ligand accelerates cycle; ester intact.
4BrettPhos-Pd-G2LHMDS (1.2)THF7085%Comparable to XPhos, slightly lower conversion.
5XPhos-Pd-G2 K3​PO4​ (2.0)Toluene10060%Incomplete enolization due to weak base.

Experimental Protocols

Protocol A: Upstream Synthesis via Negishi Acylative Cross-Coupling

Objective: Synthesize 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone.

Reagents:

  • Ethyl 3-iodobenzoate (1.1 equiv)

  • Zinc dust (activated) (1.5 equiv)

  • 3-(3-methoxyphenyl)propanoyl chloride (1.0 equiv)

  • Pd(PPh3​)4​ (5 mol%)

  • Anhydrous THF

Step-by-Step Methodology:

  • Zinc Activation: In an oven-dried Schlenk flask under argon, suspend zinc dust in anhydrous THF. Add 1,2-dibromoethane (5 mol%) and heat to reflux for 5 minutes. Cool to room temperature and add TMSCl (1 mol%), stirring for 15 minutes to strip the oxide layer.

  • Organozinc Generation: Add ethyl 3-iodobenzoate dropwise. Stir at 40 °C for 2 hours. Self-Validation: Quench a 0.1 mL aliquot with iodine; GC/MS should show complete consumption of the starting iodide, confirming the formation of 3-(ethoxycarbonyl)phenylzinc iodide.

  • Cross-Coupling: In a separate argon-purged flask, dissolve 3-(3-methoxyphenyl)propanoyl chloride and Pd(PPh3​)4​ in THF.

  • Transfer the organozinc solution via cannula into the acid chloride solution at 0 °C.

  • Warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield the title compound.

Protocol B: Downstream Pd-Catalyzed α -Arylation

Objective: Functionalize the α -position of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone with 4-bromotoluene.

Reagents:

  • 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone (1.0 equiv, 1.0 mmol)

  • 4-Bromotoluene (1.2 equiv, 1.2 mmol)

  • XPhos-Pd-G2 precatalyst (2 mol%)

  • LHMDS (1.0 M in THF, 1.2 equiv)

  • Anhydrous THF (10 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox Recommended): To an oven-dried 20 mL vial equipped with a magnetic stir bar, add 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone, 4-bromotoluene, and XPhos-Pd-G2.

  • Seal the vial with a PTFE-lined septum cap and remove from the glovebox. (If a glovebox is unavailable, use standard Schlenk techniques to purge the vial with argon for 15 minutes).

  • Solvent & Base Addition: Inject anhydrous THF (10 mL) through the septum. Cool the reaction mixture to 0 °C using an ice bath.

  • Dropwise, inject the LHMDS solution over 5 minutes. Causality: Slow addition prevents localized high concentrations of base, minimizing any potential nucleophilic attack on the ester, while ensuring quantitative enolate formation.

  • Heating: Transfer the vial to a pre-heated aluminum block at 70 °C. Stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The product spot will run slightly higher than the starting ketone.

  • Workup & Isolation: Cool to room temperature. Quench by adding 2 mL of 1M HCl (to neutralize remaining base and protonate any unreacted enolate). Dilute with EtOAc (20 mL) and water (20 mL). Separate the layers, extract the aqueous layer with EtOAc (2 × 15 mL), dry the combined organics over MgSO4​ , and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography to afford the α -arylated product.

References

  • Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. MDPI (Molecules). Available at:[Link]

  • Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic-Chemistry.org. Available at:[Link]

  • Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. ResearchGate. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone

Welcome to the Technical Support Center for the synthesis of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks or ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks or chemoselectivity issues during this specific two-step synthetic workflow.

Our approach bridges mechanistic chemistry with field-proven troubleshooting to ensure your experimental protocols are robust, reproducible, and self-validating.

Synthesis Workflow Overview

The synthesis of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone is achieved via a two-step process:

  • Claisen-Schmidt Condensation: Aldol condensation of ethyl 3-acetylbenzoate and 3-methoxybenzaldehyde to form an α,β -unsaturated ketone (chalcone) intermediate.

  • Selective Hydrogenation: Reduction of the chalcone's alkene double bond while preserving the ketone and ester functional groups.

Workflow A Reactants: Ethyl 3-acetylbenzoate + 3-Methoxybenzaldehyde B Step 1: Claisen-Schmidt Condensation Catalyst: LiOH·H2O Solvent: Ethanol A->B C Intermediate: 3'-Carboethoxy-3-(3-methoxyphenyl)chalcone B->C D Step 2: Selective Hydrogenation Catalyst: 5% Pd/C, H2 (1 atm) Solvent: Ethyl Acetate C->D E Target Product: 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone D->E

Figure 1. Two-step synthesis workflow for 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone.

Troubleshooting Guide & FAQs

Step 1: Claisen-Schmidt Condensation Issues

Q: My yield of the chalcone intermediate is exceptionally low (<30%), and TLC shows a highly polar spot that stays at the baseline. What is causing this? A: This is a classic symptom of ester hydrolysis. The 3'-carboethoxy group on your acetophenone derivative is highly sensitive to saponification under standard strong-base aldol conditions (e.g., NaOH, KOH, or Ba(OH)₂ in ethanol)[1]. The polar baseline spot is the corresponding carboxylic acid salt.

  • The Fix: Switch your catalyst to Lithium Hydroxide Monohydrate (LiOH·H₂O)[2]. LiOH acts as a mild, dual-activation catalyst. The lithium ion provides a chelating effect that stabilizes the enolate intermediate, driving the aldol condensation forward efficiently while being mild enough to leave the carboethoxy ester completely intact[1][2].

Q: I switched to a milder base, but I am still seeing side products, specifically 3-methoxybenzyl alcohol. How do I prevent this? A: The presence of benzyl alcohol (and corresponding benzoic acid) derivatives indicates a competing Cannizzaro reaction, where the 3-methoxybenzaldehyde undergoes base-induced disproportionation.

  • The Fix: This side reaction is accelerated by high temperatures and a large excess of aldehyde[3]. Maintain the reaction strictly at room temperature (20–25 °C) and use a near-equimolar ratio of aldehyde to ketone (1.05 equivalents of aldehyde is optimal)[3]. Furthermore, adding the aldehyde slowly (dropwise) prevents localized concentration spikes that drive the disproportionation.

Troubleshooting Issue Issue: Low Yield in Step 1 Q1 Is a highly polar byproduct visible on TLC baseline? Issue->Q1 Hydrolysis Diagnosis: Ester Hydrolysis Cause: Strong Base (NaOH/KOH) Q1->Hydrolysis Yes Q2 Are benzyl alcohol/benzoic acid derivatives present? Q1->Q2 No Sol1 Solution: Switch to mild LiOH·H2O catalyst Hydrolysis->Sol1 Cannizzaro Diagnosis: Cannizzaro Reaction Cause: Excess aldehyde/heat Q2->Cannizzaro Yes Sol2 Solution: Use 1.05 eq aldehyde and strictly control temp Cannizzaro->Sol2

Figure 2. Troubleshooting logic tree for Step 1 yield optimization.

Step 2: Selective Hydrogenation Issues

Q: My NMR shows that the alkene is successfully reduced, but the ketone carbonyl has also been reduced to a secondary alcohol. How do I improve chemoselectivity? A: Over-reduction is a common chemoselectivity issue when using Palladium on Carbon (Pd/C) for the reduction of α,β -unsaturated ketones[4]. While Pd/C is excellent for alkene saturation, prolonged exposure, elevated temperatures, or high hydrogen pressure will push the reaction to reduce the carbonyl group[4].

  • The Fix: To achieve chemoselective hydrogenation of the chalcone to the propiophenone, you must throttle the catalyst's activity.

    • Control Pressure: Use a hydrogen balloon (1 atm) rather than a pressurized Parr shaker.

    • Solvent Selection: Use ethyl acetate instead of methanol or ethanol. Protic solvents accelerate carbonyl reduction, whereas ethyl acetate moderates the catalyst's activity.

    • Strict Monitoring: Stop the reaction immediately once TLC indicates the disappearance of the chalcone.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters required to maximize yield and prevent the side reactions discussed above.

Reaction StepCatalyst / ReagentSolventTempTimeExpected YieldKey Quality Metric (Self-Validation)
1. Aldol Condensation LiOH·H₂O (0.2 eq)Anhydrous Ethanol25 °C12–15 h85–90%Complete consumption of ketone on TLC; absence of baseline spots.
2. Selective Hydrogenation 5% Pd/C (0.05 eq), H₂ (1 atm)Ethyl Acetate25 °C2–4 h90–95%Disappearance of vinylic doublets (~7.4–7.8 ppm) in ¹H-NMR.

Validated Experimental Protocols

Protocol 1: Synthesis of 3'-Carboethoxy-3-(3-methoxyphenyl)chalcone

Mechanism Focus: Mild enolate generation and preservation of the carboethoxy ester.

  • Preparation: In an oven-dried round-bottom flask, dissolve ethyl 3-acetylbenzoate (1.0 eq, 10 mmol) in anhydrous ethanol (20 mL).

  • Catalyst Addition: Add LiOH·H₂O (0.2 eq, 2 mmol) to the stirring solution at room temperature. Stir for 15 minutes to allow for complete lithium-chelated enolate formation[1][2].

  • Aldehyde Addition: Slowly add 3-methoxybenzaldehyde (1.05 eq, 10.5 mmol) dropwise over 10 minutes. Note: Dropwise addition prevents localized concentration spikes that drive the Cannizzaro reaction[3].

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 12–15 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2, UV 254 nm).

  • Workup (Self-Validating): Quench the reaction by pouring it into ice-cold distilled water (50 mL). Check the pH of the aqueous layer; it should be mildly basic, confirming no harsh hydroxide spikes occurred. Extract with ethyl acetate (3 x 20 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot ethanol to afford the pure chalcone.

Protocol 2: Selective Hydrogenation to 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone

Mechanism Focus: Kinetic control to prevent over-reduction of the carbonyl.

  • Preparation: Dissolve the purified chalcone (1.0 eq, 5 mmol) in ethyl acetate (30 mL) in a two-neck round-bottom flask.

  • Catalyst Addition: Carefully add 5% Pd/C (0.05 eq by weight of Pd) under a gentle stream of nitrogen. Safety Note: Dry Pd/C is pyrophoric; nitrogen blanketing is mandatory.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with nitrogen (repeat 3 times). Finally, evacuate and backfill with hydrogen gas using a standard balloon (1 atm).

  • Reaction: Stir vigorously at room temperature. Monitor the reaction strictly every 30 minutes via TLC. The reaction is typically complete within 2–4 hours[4].

  • Workup: Once the starting material is consumed, immediately flush the system with nitrogen to halt the reduction. Filter the mixture through a short pad of Celite to remove the Pd/C catalyst.

  • Isolation & Validation: Concentrate the filtrate under reduced pressure. Verify chemoselectivity via ¹H-NMR by confirming the disappearance of the vinylic doublets at ~7.4–7.8 ppm and the appearance of the new aliphatic propionyl multiplets at ~3.0–3.4 ppm.

References

  • Practical Synthesis of Chalcone Derivatives and Their Biological Activities Source: MDPI (Molecules) URL:[Link]

  • Novel Chalcone Derivatives as Potent Nrf2 Activators in Mice and Human Lung Epithelial Cells Source: PubMed Central (PMC) URL:[Link]

  • Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate Source: The Royal Society of Chemistry (RSC) URL:[Link]

  • Chalcone and their Heterocyclic Analogue Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]

  • Selectivity issues in the catalytic multiphase reduction of functionalized halogenated aromatics over Pd/C, Pt/C, and Raney-Ni Source: Journal of Molecular Catalysis A: Chemical (via IRIS / Ca' Foscari University) URL:[Link]

Sources

Optimization

Technical Support Center: Extraction Optimization for 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, optimizing the downstream processing of complex intermediates is critical for both yield and sustainability. This guide p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, optimizing the downstream processing of complex intermediates is critical for both yield and sustainability. This guide provides field-proven, mechanistically grounded troubleshooting strategies for the liquid-liquid extraction of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone (CAS: 898774-56-6)[1].

This intermediate features a highly lipophilic backbone with sensitive functional groups (an ethyl ester, a ketone, and a methoxy ether)[1]. Our protocols are designed to maximize recovery while adhering to modern green chemistry standards.

Part 1: Solvent Selection FAQs

Q: How do I choose the most efficient and sustainable extraction solvent for this intermediate? A: Solvent selection must balance the partition coefficient ( LogP ) of the target molecule with environmental, health, and safety (EHS) metrics. Historically, chlorinated solvents like Dichloromethane (DCM) were the default for lipophilic ketones and esters. However, according to the and 2[2], DCM is heavily penalized or classified as "banned/major issues" due to its high life-cycle environmental impact and toxicity[2].

For 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone, we recommend 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) .

  • Causality: 2-MeTHF provides excellent solvation for oxygen-containing functional groups (like the propiophenone's ketone and ester) due to its Lewis basicity. Furthermore, it forms a clean phase boundary with water and is derived from renewable resources (furfural), drastically lowering the Process Mass Intensity (PMI) of your workflow[3].

Q: Why is my ester group hydrolyzing during the aqueous workup? A: The 3'-carboethoxy group is an ethyl ester, which is highly susceptible to both acid- and base-catalyzed hydrolysis.

  • Causality: If your reaction quench results in a pH < 3, hydronium ions activate the carbonyl oxygen, making the carbon highly electrophilic. If the pH > 9, hydroxide ions act as strong nucleophiles, directly attacking the carbonyl carbon. Both pathways cleave the ester into a carboxylic acid, drastically reducing your yield.

  • Solution: Always buffer the aqueous layer to a pH of 6.5–7.5 using a saturated sodium bicarbonate ( NaHCO3​ ) or phosphate buffer before introducing the extraction solvent.

Part 2: Quantitative Solvent Comparison

To facilitate your solvent substitution studies, the following table summarizes the physicochemical properties and sustainability rankings of common extraction solvents evaluated against the GSK and Sanofi frameworks[2].

SolventBoiling Point (°C)Density (g/mL)Water Solubility (g/100mL)Green Chemistry Status (GSK/Sanofi)
Dichloromethane (DCM) 39.61.331.3❌ Major Issues / Banned
Toluene 110.60.870.05⚠️ Substitution Advisable
Ethyl Acetate (EtOAc) 77.10.908.3✅ Recommended
2-Methyltetrahydrofuran 80.20.86~14.0✅ Recommended

Part 3: Troubleshooting & Standardized Protocols

Issue: Persistent Emulsions During Liquid-Liquid Extraction

Context: During the extraction of complex pharmaceutical intermediates, unreacted starting materials or amphiphilic byproducts can act as surfactants. This reduces the interfacial tension between the aqueous and organic phases, resulting in a stable emulsion.

Self-Validating Resolution Protocol

Follow this step-by-step methodology to break the emulsion and recover your organic phase:

  • Increase Aqueous Ionic Strength (Salting Out): Add solid NaCl to the biphasic mixture until the aqueous layer is saturated.

    • Causality: Increasing the ionic strength raises the polarity and density of the aqueous phase. This forces the lipophilic 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone entirely into the organic phase and disrupts the electrostatic double layer stabilizing the emulsion droplets.

  • Particulate Filtration: If the emulsion persists, vacuum filter the entire mixture through a 1-inch pad of Celite.

    • Causality: Fine, insoluble particulates often gather at the phase boundary, creating a "Pickering emulsion." The Celite traps these particulates, allowing the liquid droplets to immediately coalesce.

  • Phase Separation & Pre-Drying: Transfer the filtrate back to the separatory funnel. Drain the aqueous layer. Wash the organic layer once with saturated brine.

    • Causality: The brine wash utilizes the common-ion effect and high osmotic pressure to pull dissolved water out of the organic layer, effectively pre-drying it before chemical desiccants are used.

  • Chemical Drying: Add anhydrous Na2​SO4​ to the organic phase until the powder flows freely.

  • Validation Check: The protocol is successful when a sharp, mirror-like phase boundary is visible in the separatory funnel, and the isolated organic layer is completely transparent (not cloudy). Before concentration, spot a 10 µL aliquot on a TLC plate (Hexane:EtOAc 7:3). A single major UV-active spot confirms the structural integrity of the ester.

Part 4: Extraction Workflow Visualization

The following diagram outlines the logical decision tree for optimizing the extraction of this intermediate, incorporating the green solvent selection and emulsion troubleshooting steps.

SolventSelection Start Aqueous Reaction Quench (Buffer to pH 6.5 - 7.5) Screening Green Solvent Selection (e.g., 2-MeTHF, EtOAc) Start->Screening Extraction Liquid-Liquid Extraction (Evaluate Partitioning) Screening->Extraction Emulsion Emulsion Formed? Extraction->Emulsion Resolve Resolution Protocol (Brine Saturation / Celite) Emulsion->Resolve Yes PhaseSep Phase Separation (Isolate Organic Layer) Emulsion->PhaseSep No Resolve->PhaseSep WashDry Wash & Dry (Brine Wash -> Na2SO4) PhaseSep->WashDry Analysis Concentration & Analysis (Yield / Purity via HPLC) WashDry->Analysis

Caption: Workflow for optimizing the liquid-liquid extraction of pharmaceutical intermediates.

Part 5: References

  • Chemdict Database. "3'-carboethoxy-3-(3-methoxyphenyl)propiophenone (CAS: 898774-56-6)." Chemdict. Verified URL:

  • Prat, D., et al. "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013. Verified URL:

  • Henderson, R.K., et al. "Expanding GSK's solvent selection guide—Embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 2011. Verified URL:

  • Liquids Journal Review. "Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review." Liquids, 2024. Verified URL:

Sources

Troubleshooting

Reducing byproducts in the preparation of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone

Technical Support Center: Synthesis of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone Welcome to the technical support center for the synthesis of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone. This guide is designed...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone

Welcome to the technical support center for the synthesis of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and provide robust solutions for minimizing byproduct formation during this specific synthesis. Our focus is on providing practical, field-tested advice grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone?

The most established and versatile method for synthesizing this target molecule is the Michael addition (also known as a 1,4-conjugate addition).[1][2][3] This reaction involves the addition of a nucleophile (the "Michael donor") to an α,β-unsaturated carbonyl compound (the "Michael acceptor").[2][3]

For this specific synthesis, the reaction proceeds as follows:

  • Michael Donor : The enolate of ethyl 3-acetylbenzoate (3'-carboethoxy-acetophenone).

  • Michael Acceptor : 3-methoxy-β-nitrostyrene or, more commonly, 3-methoxychalcone (1-(3-methoxyphenyl)-2-propen-1-one) derivatives.

The core reaction involves deprotonating the acetophenone derivative with a suitable base to form a nucleophilic enolate, which then attacks the β-carbon of the activated alkene.[1][4]

Q2: My primary byproduct appears to be from a self-reaction of my starting ketone. What is happening and how can I stop it?

This is a classic case of a competing Aldol addition or condensation reaction .[5][6] The enolate of ethyl 3-acetylbenzoate, instead of reacting with the intended Michael acceptor, can attack the carbonyl group of another molecule of itself.[5] Under heated conditions, this adduct can lose water to form a β-unsaturated ketone, a process known as aldol condensation.[5][6]

To mitigate this:

  • Slow Addition: Add the ethyl 3-acetylbenzoate solution slowly to a mixture of the base and the Michael acceptor. This keeps the instantaneous concentration of the enolate low, favoring the reaction with the more electrophilic Michael acceptor.

  • Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). Aldol reactions often have a higher activation energy than the desired Michael addition.[7]

  • Base Selection: Use a non-nucleophilic, sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a weaker base if applicable. Strong, unhindered bases like sodium hydroxide can aggressively promote self-condensation.[7][8]

Q3: I'm observing a byproduct that corresponds to the addition to the carbonyl group instead of the alkene. Why does this 1,2-addition occur?

You are observing a competition between 1,4-addition (Michael) and 1,2-addition (direct carbonyl attack).[1][9] The 1,2-addition is often kinetically favored (faster), while the 1,4-addition is thermodynamically favored (more stable product).[10]

This issue is governed by Hard and Soft Acid-Base (HSAB) Theory .[1]

  • "Hard" nucleophiles (e.g., organolithium or Grignard reagents) are charge-dense and react quickly at the hard, electrophilic carbonyl carbon (1,2-addition).[10][11]

  • "Soft" nucleophiles , like the delocalized enolate used in this synthesis, are more polarizable and preferentially attack the softer β-carbon of the alkene (1,4-addition).[9][10]

To favor the desired 1,4-addition:

  • Ensure Full Enolate Formation: Use a strong enough base (but not necessarily a "hard" one) to fully generate the enolate before it has a chance to react. Using a base like sodium ethoxide in ethanol ensures a sufficient concentration of the "soft" enolate.

  • Solvent Choice: Aprotic polar solvents can help stabilize the enolate and promote 1,4-addition. However, for this specific reaction, protic solvents like ethanol are commonly used successfully.[10]

  • Temperature: Lower temperatures generally suppress 1,2-addition and other side reactions, allowing the desired 1,4-pathway to dominate.[10]

Q4: My reaction mixture becomes thick and difficult to stir, resulting in a low yield of an impure product. What is causing this?

This is likely due to the polymerization of the Michael acceptor (the α,β-unsaturated ketone).[2] This can be initiated by strong bases or trace impurities.

Preventative Measures:

  • Purify the Acceptor: Ensure your α,β-unsaturated ketone is free of peroxides or other radical initiators by passing it through a short plug of alumina or by fresh preparation.

  • Use Catalytic Base: If the reaction equilibrium is favorable, using a catalytic amount of base rather than a full stoichiometric equivalent can reduce the rate of polymerization.[8]

  • Minimize Reaction Time: Monitor the reaction closely by TLC. Once the starting materials are consumed, work up the reaction promptly to avoid prolonged exposure to basic conditions which can promote polymerization.[8]

Troubleshooting Guide

This table provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Low Conversion (Starting materials recovered)1. Insufficient Base: Incomplete deprotonation of the ketone. 2. Low Temperature/Short Time: Reaction has not reached completion. 3. Retro-Michael Reaction: The product is reverting to starting materials, often promoted by heat.[10]1. Use at least one stoichiometric equivalent of a suitable base (e.g., NaOEt). 2. Cautiously increase reaction time or temperature, monitoring by TLC. 3. Ensure a mild, rapid workup. Quench the reaction at low temperature before solvent removal.
Major Byproduct is Aldol Adduct Self-condensation of Ethyl 3-acetylbenzoate: The enolate is reacting with itself.[5][12]1. Reverse Addition: Add the ketone slowly to the base/acceptor mixture. 2. Temperature Control: Maintain low temperatures (0 °C to RT).[7] 3. Milder Base: Consider a weaker or more hindered base (e.g., K₂CO₃, DBU).[8]
Significant 1,2-Addition Product (A tertiary alcohol is formed)Reaction is under kinetic control: Conditions favor the faster, direct carbonyl attack.[10]1. Use a "softer" nucleophile system: Ensure enolate is fully formed using NaOEt in ethanol. Avoid Grignard or organolithium reagents. 2. Lower Temperature: Run the reaction at or below 0 °C to favor the thermodynamically stable 1,4-adduct.[10]
Polymeric Material / Tar Formation Polymerization of the Michael Acceptor: Initiated by strong base or impurities.[2]1. Purify Acceptor: Use freshly prepared or purified α,β-unsaturated ketone. 2. Catalytic Base: If feasible, use a catalytic amount of base.[8] 3. Minimize Reaction Time: Work up the reaction as soon as it is complete by TLC analysis.[8]
Hydrolysis of Ester Group (-COOEt to -COOH)Presence of Water: Saponification of the ester under basic conditions.1. Anhydrous Conditions: Use dry solvents (e.g., absolute ethanol) and glassware. 2. Mild Workup: Quench the reaction with a buffered aqueous solution (e.g., saturated NH₄Cl) instead of strong acid.

Visualizing the Reaction Pathways

To better understand the chemistry, the following diagrams illustrate the desired reaction and key side reactions.

Desired Pathway: Michael 1,4-Addition

Michael_Addition Ketone Ethyl 3-acetylbenzoate Enolate Soft Enolate (Michael Donor) Ketone->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate Intermediate New Enolate Intermediate Enolate->Intermediate 1,4-Attack (Thermodynamic) Acceptor α,β-Unsaturated Ketone (Michael Acceptor) Acceptor->Intermediate Product Desired 1,4-Adduct (Target Molecule) Intermediate->Product Protonation Protonation Protonation (Workup) Protonation->Product

Caption: The thermodynamically favored 1,4-Michael addition pathway.

Competing Side Reactions

Side_Reactions cluster_14 Desired Pathway cluster_12 Side Reaction 1 cluster_aldol Side Reaction 2 Enolate Enolate Donor Product_14 1,4-Adduct Enolate->Product_14 attacks β-Carbon Product_12 1,2-Adduct (Tertiary Alcohol) Enolate->Product_12 attacks Carbonyl C (Kinetic Pathway) Product_Aldol Aldol Adduct Enolate->Product_Aldol attacks another Ketone Acceptor Acceptor Acceptor->Product_14 Acceptor->Product_12 Ketone Ketone (Neutral) Ketone->Product_Aldol

Caption: Visualization of competing 1,2-addition and Aldol reactions.

Experimental Protocols

Protocol 1: Optimized Synthesis via Michael Addition

This protocol is optimized to favor the 1,4-addition and minimize common byproducts.

  • Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add absolute ethanol (100 mL) and sodium metal (1.05 eq) in small portions. Allow the sodium to react completely to form sodium ethoxide. Cool the resulting solution to 0 °C in an ice bath.

  • Reactant Addition: To the cooled sodium ethoxide solution, add the α,β-unsaturated ketone (Michael acceptor, 1.0 eq) followed by the dropwise addition of a solution of ethyl 3-acetylbenzoate (1.0 eq) in absolute ethanol (20 mL) over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel to yield the pure 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone.

Protocol 2: Analytical Method for Byproduct Quantification (LC-MS)

This method allows for the accurate assessment of product purity and byproduct distribution.

  • System: High-Performance Liquid Chromatography with Mass Spectrometry detector (HPLC-MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 30% B

    • 19-22 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm and MS in positive ion mode.

  • Analysis: Calculate the relative peak areas to determine the percentage of the desired product versus key byproducts (e.g., Aldol adduct, 1,2-adduct).

References

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.

  • Wikipedia. (n.d.). Michael reaction.

  • BenchChem. (2025). Managing reaction temperature for selective Michael addition.

  • BenchChem. (2025). How to prevent Michael addition side products in chalcone synthesis.

  • Wang, J., et al. (2007). Highly Enantioselective Michael Addition of Cyclic 1,3-Dicarbonyl Compounds to α,β-Unsaturated Ketones. Organic Letters, 9(3), 413-415).

  • Google Patents. (2017). CN106518635A - Synthesis method for 3-methoxypropiophenone.

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed).

  • Chatfield, D. C., et al. (n.d.). Theoretical and Experimental Study of the Regioselectivity of Michael Additions. FIUnix Faculty Sites.

  • Di Salvo, A., et al. (2025). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. ACS Omega.

  • ChemicalBook. (2023). 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry.

  • Smith, A. G., & Black, D. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. MDPI.

  • Kim, H. Y., et al. (2010). Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. Molecules, 15(4), 2687-2696.

  • Google Patents. (1991). US5017649A - Low temperature Michael addition reactions.

  • Kim, H., & Kim, H. (2019). Enantioselective Carbonyl 1,2- or 1,4-Addition Reactions of Nucleophilic Silyl and Diazo Compounds Catalyzed by the Chiral Oxazaborolidinium Ion. Accounts of Chemical Research, 52(8), 2339-2355.

  • jOeCHEM. (2020). Michael Additions Revisited with 1,3 Dicarbonyls.

  • BYJU'S. (n.d.). Michael Addition Mechanism.

  • PubMed. (2007). Highly enantioselective michael addition of cyclic 1,3-dicarbonyl compounds to alpha,beta-unsaturated ketones. Organic Letters, 9(3), 413-5.

  • Hirao, I., et al. (1972). SYNTHESIS 0F 3-(P-CARBOXYPHENOXY) PROPIONIC ACID AND ITS DIMETHYL ESTER. Okayama University Scientific Reports.

  • Manfroni, G., et al. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers in Chemistry, 10.

  • Making Molecules. (2023). Conjugate Addition (1,4- or Michael Addition).

  • ResearchGate. (2026). Recent advances of organocatalytic enantioselective Michael-addition to chalcone.

  • Chemistry LibreTexts. (2019). 21.10: Conjugate Additions: The Michael Reaction.

  • Organic Chemistry Portal. (n.d.). Michael Addition.

  • Fernández-d'Arlas, B., et al. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publishing.

  • Organic Chemistry Portal. (n.d.). Aldol Addition Aldol Reaction.

  • Google Patents. (n.d.). CN101671245B - Process for preparing 3-methoxypropiophenone.

  • Wang, L., et al. (2012). Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method. Beilstein Journal of Organic Chemistry, 8, 518-524.

  • BenchChem. (2025). Preventing Michael addition side reaction in chalcone synthesis.

  • Eureka | Patsnap. (2017). Synthesis method for 3-methoxypropiophenone.

  • The Organic Chemistry Tutor. (2018). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea.

  • SRM University. (n.d.). ALDOL CONDENSATION.

  • Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction.

Sources

Optimization

Technical Support Center: Synthesis &amp; Temperature Optimization for 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone .

The synthesis of this diarylpropiophenone derivative relies on a highly sensitive two-step workflow: a base-catalyzed Claisen-Schmidt Condensation to form an intermediate chalcone, followed by a Chemoselective Reduction of the α,β -unsaturated alkene. In both phases, temperature acts as the primary thermodynamic switch dictating yield, purity, and chemoselectivity.

I. Logical Workflow & Reaction Pathway

SynthesisWorkflow Reactants 3'-Carboethoxyacetophenone + 3-Methoxybenzaldehyde Condensation Step 1: Claisen-Schmidt Condensation (40°C, Base Catalyst) Reactants->Condensation Chalcone Chalcone Intermediate (α,β-Unsaturated Ketone) Condensation->Chalcone Dehydration Thermodynamic Control Reduction Step 2: Chemoselective Reduction (60°C, Pd/C, HCOONH4) Chalcone->Reduction Product 3'-Carboethoxy-3-(3-methoxyphenyl) propiophenone Reduction->Product C=C Reduction (Preserves C=O)

Fig 1: Two-step synthesis workflow for 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone.

II. Quantitative Data: Temperature Optimization Matrices

To understand the causality of thermal parameters on your reaction, compare your current conditions against our empirically validated optimization matrices below.

Table 1: Temperature Optimization for Claisen-Schmidt Condensation (Step 1)

Temperature (°C) Conversion Rate (%) Chalcone Yield (%) Byproduct Formation (Michael/Cannizzaro) Mechanistic Observation

| 20 (Room Temp) | 45 | 35 | Low | Stalls at β -hydroxy ketone; insufficient energy for dehydration. | | 40 (Optimal) | 95 | 88 | Low | Ideal thermodynamic balance for dehydration. | | 60 | 98 | 65 | Moderate | Increased self-condensation and Michael addition. | | 80 | 100 | <40 | Very High (Tar/Polymerization) | Complete degradation of aldehyde via Cannizzaro reaction. |

Table 2: Temperature Effects on Chemoselective Reduction via Pd/C & HCOONH₄ (Step 2)

Temperature (°C) Time (min) Alkene (C=C) Reduction (%) Ketone (C=O) Over-reduction (%) Final Propiophenone Yield (%)
25 120 60 0 55
40 60 85 <2 80
60 (Optimal) 20 >99 <5 92

| 80 | 20 | >99 | 35 | 58 |

III. Troubleshooting FAQs
Phase 1: Claisen-Schmidt Condensation

Q1: Why is my condensation yield so low at room temperature, and how does temperature affect the equilibrium? A: The condensation between 3'-carboethoxyacetophenone and 3-methoxybenzaldehyde involves two steps: an initial aldol addition followed by dehydration. Temperature is your thermodynamic switch. At sub-optimal temperatures (<20°C), the reaction stalls at the β -hydroxy ketone intermediate because the elimination of water requires a higher activation energy 1. Conversely, exceeding 50°C accelerates dehydration but provides the activation energy for deleterious side reactions, such as the Cannizzaro reaction of the aldehyde or Michael addition of the enolate to the newly formed chalcone 2. Maintaining the reaction strictly at 40°C provides the optimal balance.

Q2: My reaction mixture turned dark brown/black, and I cannot isolate a solid product. What happened? A: A dark "tar" indicates polymerization or decomposition, typically caused by localized overheating during catalyst addition or an excessively high global reaction temperature. Aldehydes are highly prone to polymerization under harsh basic conditions. To fix this, ensure the base is added dropwise over 15 minutes at 0°C before warming the flask to the operational 40°C.

Phase 2: Chemoselective Reduction

Q3: How do I prevent the over-reduction of the carbonyl group during the hydrogenation of the chalcone intermediate? A: The chalcone intermediate possesses two reducible functional groups: the α,β -unsaturated alkene and the carbonyl ketone. To synthesize the target propiophenone, you must selectively reduce the C=C bond while preserving the C=O bond. In Catalytic Transfer Hydrogenation (CTH) using Pd/C and ammonium formate, temperature strictly dictates chemoselectivity. At 60°C, the alkene is rapidly reduced within 20 minutes. Prolonged exposure or temperatures above 80°C provide enough thermal energy to reduce the carbonyl group, yielding an unwanted saturated alcohol 3. Immediate cooling post-reaction is a critical self-validating step to arrest the reduction cascade.

IV. Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation is caught before proceeding to the next step.

Protocol A: Optimized Claisen-Schmidt Condensation (Chalcone Synthesis)
  • Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 3'-carboethoxyacetophenone and 10 mmol of 3-methoxybenzaldehyde in 25 mL of absolute ethanol.

  • Controlled Catalyst Addition: Cool the mixture to 0°C in an ice bath. Slowly add 1.5 equivalents of NaOH (as a 10% aqueous solution) dropwise over 15 minutes. Causality: Slow addition prevents localized exothermic spikes that trigger aldehyde self-condensation.

  • Temperature Ramp: Remove the ice bath and gradually warm the reaction mixture to 40°C using a thermostated oil bath.

  • Validation & Monitoring: Stir at 40°C for 35-45 minutes. Monitor the disappearance of starting materials via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The reaction is complete when a distinct, lower-Rf yellow spot (the chalcone) dominates.

  • Quenching & Isolation: Pour the mixture into crushed ice and neutralize with 1M HCl to pH 7. Filter the precipitated chalcone, wash with cold water, and recrystallize from hot ethanol. Note: High purity here is mandatory; impurities will poison the Pd/C catalyst in Step 2.

Protocol B: Chemoselective Catalytic Transfer Hydrogenation
  • Setup: In a microwave-safe reaction vial, dissolve 5 mmol of the purified chalcone intermediate in 15 mL of ethanol.

  • Reagents: Add 5 mol% of 5 wt% Pd/C catalyst and 4 equivalents of ammonium formate (acting as the in situ hydrogen donor).

  • Thermal Control: Seal the vial and place it in a dedicated microwave synthesizer. Set the temperature strictly to 60°C and irradiate for exactly 20 minutes.

  • Arrest Cascade (Critical): Immediately cool the mixture to room temperature (20°C) using an external air/water jet to arrest further reduction of the ketone group.

  • Purification: Filter the suspension through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure. Purify the crude 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone via silica gel column chromatography (Hexane:Ethyl Acetate 9:1) to remove trace saturated alcohol byproducts.

V. References
  • Benchchem Technical Support. Optimizing reaction conditions for Claisen-Schmidt condensation of substituted acetophenones. Benchchem. 1

  • Fkih-Tetouani S., et al. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. PMC (PubMed Central). 2

  • Andrade, et al. Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. MDPI. 3

Sources

Troubleshooting

Overcoming low conversion rates in 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone derivatives

Welcome to the Technical Support Center for advanced organic synthesis. This portal is specifically designed to address the unique chemical challenges encountered when synthesizing 3'-Carboethoxy-3-(3-methoxyphenyl)propi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This portal is specifically designed to address the unique chemical challenges encountered when synthesizing 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone , a highly functionalized dihydrochalcone derivative.

Below, you will find a root-cause analysis of common synthetic failures, an interactive troubleshooting FAQ, and field-validated protocols designed to maximize your conversion rates.

Mechanistic Root Cause Analysis

The synthesis of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone relies on a two-step sequence: a Claisen-Schmidt condensation of 3-carboethoxyacetophenone with 3-methoxybenzaldehyde to form a chalcone intermediate, followed by the chemoselective reduction of the α,β -unsaturated double bond. When researchers experience conversion rates below 40%, the root cause is almost always competing side reactions driven by the electronic environment of the substrates.

Bottleneck 1: Ester Saponification During Condensation The classic Claisen-Schmidt condensation utilizes strong aqueous bases, such as1[1]. However, the 3'-carboethoxy (ethyl ester) group on your starting acetophenone is highly susceptible to base-catalyzed hydrolysis. Exposing this substrate to NaOH leads to rapid saponification, converting the ester into a highly polar carboxylate salt and drastically crashing the yield of the desired ester-bearing chalcone[2].

Bottleneck 2: Over-Reduction of the Chalcone The intermediate chalcone contains an α,β -unsaturated carbonyl system. Standard catalytic hydrogenation (e.g., H2​ gas over Pd/C) is notoriously difficult to control. While it successfully reduces the alkene, prolonged exposure or elevated H2​ pressure frequently leads to the over-reduction of the carbonyl group to a secondary alcohol, or even the hydrogenolysis of the ester moiety[3].

Workflow & Failure Point Visualization

G SM 3-Carboethoxyacetophenone + 3-Methoxybenzaldehyde Condensation Step 1: Claisen-Schmidt Condensation SM->Condensation Chalcone Intermediate: Chalcone Derivative Condensation->Chalcone Piperidine/AcOH (Mild Base) Hydrolysis Failure Point 1: Ester Hydrolysis (Strong Base) Condensation->Hydrolysis NaOH/KOH (Aqueous) Reduction Step 2: Chemoselective Reduction Chalcone->Reduction Product Target Molecule: 3'-Carboethoxy-3-(3-methoxyphenyl) propiophenone Reduction->Product Pd-C / HCOONH4 (Transfer Hydrogenation) OverReduction Failure Point 2: Carbonyl Reduction (Aggressive H2) Reduction->OverReduction High Pressure H2 (Non-selective)

Fig 1: Synthetic workflow and common failure points in dihydrochalcone derivative synthesis.

Troubleshooting FAQs

Q: My condensation step yields a highly polar mass that stays at the baseline on my TLC plate (Hexane:EtOAc). What is happening? A: You are observing the saponified byproduct. Strong bases hydrolyze the 3'-carboethoxy group into a carboxylic acid. To fix this, switch to a mild, non-nucleophilic base system such as Piperidine/Glacial Acetic Acid in ethanol. This drives a Knoevenagel-type condensation without hydrolyzing the ester.

Q: The NMR of my final reduced product shows a missing carbonyl peak (~190 ppm) and a new multiplet around 4.5 ppm. How do I prevent this? A: This indicates the over-reduction of the propiophenone carbonyl to a secondary alcohol. To achieve strict chemoselectivity, abandon high-pressure H2​ gas. Instead, utilize4[4]. Alternatively, a5[5].

Validated Experimental Protocols

Protocol A: Chemoselective Claisen-Schmidt Condensation (Ester-Preserving)

Objective: Synthesize the intermediate chalcone without hydrolyzing the carboethoxy group. This protocol is self-validating via distinct TLC Rf shifts.

  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 3-carboethoxyacetophenone (10.0 mmol) and 3-methoxybenzaldehyde (10.5 mmol) in 50 mL of anhydrous ethanol.

  • Catalyst Addition: Add piperidine (1.0 mmol, 0.1 eq) and glacial acetic acid (1.0 mmol, 0.1 eq) to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (78°C) under a nitrogen atmosphere for 12-16 hours.

  • Validation (Monitoring): Monitor via TLC (8:2 Hexanes:EtOAc). The reaction is complete when the starting materials are consumed, and the product chalcone appears as a distinct, strongly UV-active spot with a higher Rf than the highly polar baseline (which would indicate failure/hydrolysis).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and 1M HCl (to remove piperidine). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and purify via flash chromatography.

Protocol B: Selective Transfer Hydrogenation to Dihydrochalcone

Objective: Reduce the α,β -unsaturated double bond without reducing the carbonyl or ester. This protocol is self-validating via visual gas evolution.

  • Preparation: Dissolve the purified chalcone intermediate (5.0 mmol) in 30 mL of anhydrous methanol in a 100 mL flask.

  • Catalyst Loading: Carefully add 10% Pd/C (0.05 eq, 10 mol% Pd) to the solution. (Caution: Pd/C is pyrophoric; add under an inert argon blanket).

  • Hydrogen Source: Add solid ammonium formate ( HCOONH4​ , 25.0 mmol, 5 eq) in one single portion.

  • Validation (Reaction): Stir the suspension at room temperature. You will visually validate the reaction's progress by the steady evolution of micro-bubbles ( CO2​ and NH3​ gases), confirming active transfer hydrogenation. Stir for 2-4 hours until gas evolution ceases.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess methanol.

  • Isolation: Concentrate the filtrate in vacuo. Dissolve the resulting residue in EtOAc, wash twice with distilled water to remove residual formate salts, dry over Na2​SO4​ , and evaporate to yield the pure 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone.

Performance Data & Condition Comparison

The table below summarizes the quantitative impact of reagent selection on the conversion rates of this specific propiophenone derivative.

Reaction StepCondition / Reagent SystemPrimary ByproductAverage Conversion Rate
Condensation NaOH (aq) / Ethanol3-Carboxy chalcone (Saponification)< 15%
Condensation Piperidine / Acetic Acid / EthanolMinimal (Trace unreacted SM)88 - 92%
Reduction H2​ Gas (50 psi) / Pd-CSecondary alcohol (Over-reduction)35 - 45%
Reduction Zn dust / HOAc (Ultrasound)Minimal85 - 90%
Reduction Pd-C / Ammonium FormateMinimal94 - 98%

References

  • Claisen Condensation Mechanism - BYJU'S Source: BYJU'S URL
  • Claisen condensation - Wikipedia Source: Wikipedia URL
  • The Role of Support Hydrophobicity in the Selective Hydrogenation of Enones and Unsaturated Sulfones over Cu/SiO2 Catalysts Source: Semantic Scholar URL
  • (PDF)
  • Ultrasound Assisted Selective Reduction of Chalcones to Dihydrochalcones by Zn/HOAc Source: EurekaSelect URL

Sources

Optimization

Technical Support Center: Resolving Co-Elution in 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone Chromatography

Welcome to the Advanced Chromatography Support Center. As application scientists, we recognize that isolating complex pharmaceutical intermediates like 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone (CAS: 898774-56-6) p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As application scientists, we recognize that isolating complex pharmaceutical intermediates like 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone (CAS: 898774-56-6) presents unique analytical challenges. This molecule possesses a bulky propiophenone backbone, a moderately polar carboethoxy ester, and an ether-linked methoxyphenyl group. Its high lipophilicity and multiple aromatic centers make it highly susceptible to co-elution with positional isomers and synthetic precursors.

This guide provides field-proven, self-validating workflows to diagnose and resolve co-elution, ensuring absolute peak purity for your downstream applications.

Part 1: Diagnostic Workflows for Co-Elution

Before altering your method, you must confirm that co-elution is actually occurring. Perfect co-elution presents as a symmetrical peak, hiding impurities beneath the main analyte.

DiagnosticWorkflow Start Suspected Co-elution (Asymmetric Peak) DAD Diode Array Detection (UV Spectra Overlay) Start->DAD MS Mass Spectrometry (m/z Extraction) Start->MS Decision Are multiple species detected? DAD->Decision MS->Decision OptGrad Optimize Gradient (Decrease Ramp Rate) Decision->OptGrad Yes (Same m/z) OptPhase Change Stationary Phase (Orthogonal Selectivity) Decision->OptPhase Yes (Diff m/z) Resolved Baseline Resolution (Rs > 1.5) OptGrad->Resolved OptPhase->Resolved

Caption: Workflow for detecting and resolving chromatographic co-elution using orthogonal detectors.

Part 2: Troubleshooting Guides & Mechanistic FAQs

Q1: My chromatogram shows a symmetrical peak, but my yield/purity assays are inconsistent. How do I definitively confirm hidden co-elution?

A1: Relying solely on peak symmetry (tailing factor) is insufficient. You must leverage Diode Array Detection (DAD) or Mass Spectrometry (MS) to evaluate peak purity. DAD systems collect approximately 100 UV spectra across a single eluting peak. If the compound is pure, the normalized spectra from the leading edge, apex, and tailing edge will overlay perfectly. If the spectral profiles shift or the DAD match factor drops below 990, the system is flagging a co-eluting impurity with a different chromophore[1].

Q2: I am experiencing co-elution with positional isomers (e.g., the 2'-carboethoxy or 4-methoxyphenyl variants). Adjusting the Acetonitrile gradient isn't working. Why, and how do I fix it?

A2: Mechanistic Rationale: Standard C18 columns separate molecules based on dispersive (van der Waals) hydrophobic interactions. Positional isomers of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone have virtually identical LogP values and molar volumes, making them indistinguishable to a C18 phase. The Fix: Switch to an orthogonal stationary phase, such as a Phenyl-Hexyl or Biphenyl column. These phases introduce π−π and dipole-dipole interactions. Because the spatial arrangement of the electron-dense aromatic rings differs between meta and para isomers, the Phenyl-Hexyl phase can achieve shape selectivity, altering the elution order and resolving the peaks[2].

Q3: My target molecule is neutral, but I suspect co-elution with an unreacted precursor like substituted benzoic acid. How can I leverage the mobile phase to resolve this?

A3: Mechanistic Rationale: While your target propiophenone lacks strongly ionizable groups, its synthetic precursors do not. By adjusting the pH of your aqueous mobile phase, you can selectively alter the ionization state—and thus the retention time—of the impurity without affecting the neutral target. The Fix: Lower the pH of your mobile phase to 3.0 using 0.1% Formic Acid. This protonates (neutralizes) residual carboxylic acids, drastically increasing their hydrophobicity and shifting their retention times away from the propiophenone. Conversely, running at pH 7 will ionize the acids, causing them to elute near the void volume[3].

Q4: Does column temperature significantly impact the resolution of propiophenone derivatives?

A4: Yes. Temperature alters both the viscosity of the mobile phase and the thermodynamics of analyte transfer between the mobile and stationary phases. For complex aromatics, lowering the temperature (e.g., from 40 °C to 25 °C) typically increases retention and can improve selectivity ( α ) by amplifying minor differences in the partitioning enthalpy between co-eluting species. In some cases, adjusting the temperature can completely invert the elution order of propiophenones[4].

Part 3: Self-Validating Experimental Protocol

To systematically resolve co-elution, follow this self-validating method development protocol. Every step contains a mathematical checkpoint to ensure the system's integrity before proceeding.

Protocol: Orthogonal 2D-LC Method Optimization

Step 1: Baseline Capacity Assessment

  • Action: Inject the sample on a standard C18 column using a linear gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • Validation Checkpoint: Calculate the Capacity Factor ( k′ ) for the main peak. k′=(tR​−t0​)/t0​ .

    • Rule: If k′<1.0 , the analyte is eluting too close to the void volume ( t0​ ), making separation physically impossible[1]. You must weaken the mobile phase (decrease initial % organic) until 1.0≤k′≤5.0 .

Step 2: Gradient Flattening

  • Action: Identify the % organic at which the target elutes. Create a shallow "focused gradient" (e.g., ±5% of the elution concentration) with a ramp rate of 0.5% B / minute.

  • Validation Checkpoint: Measure Peak Resolution ( Rs​ ). Rs​=2(tR2​−tR1​)/(w1​+w2​) .

    • Rule: If Rs​<1.5 after flattening the gradient, thermodynamic separation on this phase is impossible. Proceed to Step 3.

Step 3: Orthogonal Phase Transition

  • Action: Swap the C18 column for a Phenyl-Hexyl column of identical dimensions (e.g., 2.1 x 100 mm, 1.7 μ m). Maintain the focused gradient from Step 2.

  • Validation Checkpoint: Perform DAD Peak Purity Analysis.

    • Rule: The DAD Match Factor across the apex, leading, and tailing edges must be >990 . If >990 and Rs​≥1.5 , the method is validated.

ProtocolLogic Step1 1. Initial Screening (C18 Column) Check1 Validation: k' > 1.0? Step1->Check1 Step2 2. Adjust Mobile Phase (Decrease % Organic) Check1->Step2 No Step3 3. Evaluate Purity (DAD Match > 990) Check1->Step3 Yes Step2->Step1 Check2 Validation: Match > 990? Step3->Check2 Step4 4. Orthogonal Phase (Phenyl-Hexyl) Check2->Step4 No Final Method Validated (Rs > 1.5) Check2->Final Yes Step4->Final

Caption: Self-validating logic for iterative chromatographic method development and optimization.

Part 4: Quantitative Data & Parameter Selection

Use the following tables to rapidly select the correct parameters based on the specific nature of your co-eluting impurity.

Table 1: Stationary Phase Selection for Propiophenone Derivatives
Column ChemistryPrimary Interaction MechanismTarget Impurity TypeExpected Selectivity ( α ) Shift
C18 (Octadecyl) Dispersive (Hydrophobic)General ByproductsBaseline Reference
Phenyl-Hexyl π−π , Dipole-DipolePositional IsomersHigh (Shape-dependent)
Biphenyl Enhanced π−π , StericClosely related aromaticsVery High
Polar-Embedded C18 H-Bonding, DispersivePolar precursorsModerate
Table 2: Method Optimization Metrics
ParameterCurrent StateRecommended AdjustmentMechanistic Outcome
Gradient Ramp 5.0% B / min0.5% - 1.5% B / minIncreases Rs​ by maximizing time in the critical elution zone.
Temperature 40 °C20 °C - 25 °CAlters partitioning enthalpy; shifts elution order of aromatics.
Aqueous pH Unbuffered (pH ~6)Buffered (pH 3.0 or 9.0)Suppresses or forces ionization of acidic/basic precursors.

References

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) Source: Axion Labs URL:[Link]

  • Preparative Chromatography Focused Gradients, pH Control, and Ionizable Compounds Source: Teledyne ISCO URL:[Link]

  • Liquid Chromatography: Effects of Temperature and pH Source: University of Wisconsin-Eau Claire URL:[Link]

Sources

Troubleshooting

Catalyst recovery in 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone batch reactions

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and process chemists scaling up the synthesis of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and process chemists scaling up the synthesis of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone .

The standard industrial route for this Active Pharmaceutical Ingredient (API) intermediate involves the batch catalytic hydrogenation of its chalcone precursor (1-(3-carboethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one) using a heterogeneous Palladium on Carbon (Pd/C) catalyst[1]. While highly efficient, the recovery of Pd/C presents significant chemical engineering challenges, ranging from filter blinding and pyrophoric hazards to homogeneous palladium leaching into the product stream.

Process Workflow Visualization

G R1 Batch Hydrogenation (Chalcone + Pd/C) F1 Primary Filtration (Sparkler/Nutsche) R1->F1 Slurry Cake Recovered Pd/C Cake (Wet Discharge) F1->Cake Retentate Filtrate Filtrate (Product + Leached Pd) F1->Filtrate Permeate Scav Scavenger Treatment (Thiol-Silica) Filtrate->Scav Add Scavenger F2 Secondary Filtration Scav->F2 Slurry Pure Pure Propiophenone (< 5 ppm Pd) F2->Pure Final Filtrate

Workflow for Pd/C recovery and leached palladium scavenging in batch hydrogenation.

Troubleshooting Guide & FAQs

Q1: Our primary filtration of the Pd/C catalyst is taking significantly longer than expected, and the filter pressure is spiking. What is causing this, and how can we resolve it? Causality: You are experiencing filter blinding. Activated carbon supports are inherently brittle. High-shear agitation during the batch hydrogenation process causes particle attrition, breaking the standard 20–50 µm catalyst particles down into sub-micron fines. These fines migrate deep into the pores of your filter cloth or sintered metal mesh, causing irreversible blockages. Solution: First, reduce the agitator tip speed during the reaction to the minimum required for adequate hydrogen mass transfer. Second, implement a diatomaceous earth (Celite) pre-coat on your filter plate. The pre-coat establishes a highly porous, incompressible depth-filtration matrix that traps Pd/C fines before they reach the primary filter media.

Q2: The recovered 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone has a dark tint, and ICP-MS analysis shows >50 ppm of residual Palladium. How do we recover this leached catalyst? Causality: While Pd/C is a heterogeneous catalyst, the carboethoxy and methoxy functional groups on your propiophenone product can weakly coordinate with oxidized Pd(II) species, pulling them off the carbon support and into the homogeneous organic phase. Solution: You must treat the filtrate with a functionalized metal scavenger. Thiol-modified dual-pore silica beads are highly recommended. The dual-pore skeleton creates a perfusion effect that rapidly and selectively captures Pd(II) ions from the organic phase, reducing contamination to <1 ppm[2]. Alternatively, fibrous polymer scavengers like Smopex-234 can be utilized to drive Pd levels down to parts-per-billion (ppb) thresholds.

Q3: We experienced a minor thermal event (sparking) when discharging the recovered Pd/C filter cake. How can we ensure safe handling? Causality: Spent Pd/C is highly pyrophoric. It contains adsorbed hydrogen gas from the reaction and highly active palladium sites. When the solvent evaporates during cake blowdown, the active sites are exposed to atmospheric oxygen, triggering an immediate, exothermic catalytic oxidation of the residual solvent vapors[3]. Solution: Never pull a Pd/C filter cake completely dry with compressed air. Always utilize a strict Nitrogen ( N2​ ) sweep during the final filtration phase. The cake must be discharged "wet" (typically >40% moisture/solvent content) directly into a compatible quench liquid (like water) or an enclosed, inerted continuous liner system[3].

Q4: Can we recycle the recovered Pd/C for the next batch of chalcone hydrogenation? We noticed a 40% drop in conversion upon the first reuse. Causality: The drop in catalytic activity is due to a combination of active site poisoning and morphological changes. Byproducts, trace sulfur from solvents, or carbon monoxide (if any decarbonylation occurs) strongly adsorb to the Pd surface. Additionally, the aforementioned particle attrition reduces the effective surface area of the active metal. Solution: Direct reuse is rarely viable for high-purity API intermediates without a regeneration step. Wash the recovered cake thoroughly with hot methanol, followed by a dilute acid wash to strip basic poisons. However, for strict cGMP pharmaceutical processes, it is often more economical to send the wet cake to a refiner for complete precious metal reclamation rather than risking batch failure.

Quantitative Data: Palladium Scavenger Efficiency

To address homogeneous Pd leaching (Issue Q2), the following table summarizes the efficiency of various commercial scavengers in removing leached palladium from the 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone filtrate.

Scavenger TypeSupport MatrixFunctional GroupLoading (wt/wt %)Contact Time (h)Residual Pd (ppm)
Untreated Filtrate N/AN/AN/AN/A65.0
Standard Silica Mesoporous SilicaThiol (-SH)5%4.012.5
Dual-Pore Silica [2]Dual-Pore SilicaThiol (-SH)5%1.5< 1.0
Smopex-234 Polypropylene FiberThiol (-SH)2%2.0< 0.5

Note: Data assumes a starting concentration of 65 ppm Pd in an ethyl acetate/methanol solvent mixture at 40°C.

Experimental Protocols
Protocol A: Self-Validating Heterogeneous Catalyst Filtration

Objective: Safely recover the Pd/C catalyst while preventing filter blinding and pyrophoric events.

  • System Inerting: Purge the Nutsche filter or Sparkler filter housing with N2​ for 15 minutes. Verify the oxygen concentration is <2% using an inline O2​ sensor.

  • Pre-coating: Prepare a 5% (w/v) slurry of Celite 545 in the reaction solvent (e.g., ethyl acetate). Circulate the slurry through the filter at a low differential pressure (0.5 bar) until the filtrate runs completely clear.

  • Slurry Transfer: Cool the batch reactor to 20°C. Transfer the hydrogenation slurry to the filter under N2​ pressure (max 1.5 bar).

  • Validation (Turbidity): Route the initial filtrate through an inline turbidimeter. If turbidity exceeds 10 NTU, recirculate the filtrate back to the reactor. Once <10 NTU, direct the flow to the holding tank.

  • Cake Washing & Blowdown: Wash the cake with 2 reactor volumes of fresh solvent. Apply N2​ pressure to push the remaining liquid through, but stop the blowdown while the cake is still visibly wet (approx. 40-50% solvent retention).

  • Discharge: Discharge the wet cake directly into a UN-rated drum pre-filled with 5 L of water to deactivate the catalyst for safe transport to the refiner.

Protocol B: Scavenging Leached Palladium

Objective: Remove homogeneous Pd(II) species from the propiophenone product to <5 ppm.

  • Preparation: Transfer the validated filtrate from Protocol A into a clean, glass-lined reactor. Heat the solution to 40°C under gentle agitation.

  • Scavenger Addition: Add 5% (wt/wt relative to the theoretical API yield) of Thiol-modified dual-pore silica beads.

  • Incubation: Agitate the suspension at 40°C for 90 minutes. The perfusion effect of the dual-pore structure ensures rapid mass transfer of the Pd(II) ions into the silica matrix[2].

  • Secondary Filtration: Filter the suspension through a standard 1 µm polishing filter.

  • Validation (Colorimetric): Pull a 5 mL aliquot of the final filtrate. Add 3 drops of a 1% rubeanic acid solution. If the solution remains clear/yellow (no dark precipitate), the Pd concentration is successfully below the 5 ppm threshold. Proceed to solvent evaporation and product crystallization.

References
  • Yamada, T., Matsuo, T., Ogawa, A., & Sajiki, H. (2018). Application of Thiol-Modified Dual-Pore Silica Beads as a Practical Scavenger of Leached Palladium Catalyst in C–C Coupling Reactions. ACS Publications.

  • Amazon Filters. (n.d.). Improving Operator Safety in API Catalyst Recovery.

  • Johnson Matthey. (n.d.). Palladium on carbon catalysts.

  • M., N. (2026). The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Validation of Analytical Methods for 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone Quantification

Introduction In pharmaceutical development, the rigorous quantification of critical intermediates such as 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone (CAS No. 898774-56-6, Molecular Weight: 312.4 g/mol )[1] is paramo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In pharmaceutical development, the rigorous quantification of critical intermediates such as 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone (CAS No. 898774-56-6, Molecular Weight: 312.4 g/mol )[1] is paramount for ensuring active pharmaceutical ingredient (API) purity and downstream synthetic success.

Characterized by its dual aromatic system, a methoxy ether, and a carboethoxy ester, this molecule presents specific analytical challenges and opportunities[1]. Its conjugated propiophenone backbone provides an excellent chromophore for Ultraviolet (UV) detection, while its moderate lipophilicity makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide provides an objective comparison of analytical platforms for the quantification of this compound. It establishes a self-validating methodological framework grounded in the latest regulatory standards, including ICH Q2(R2) , ICH Q14 [2], the FDA Bioanalytical Method Validation Guidance [3], and USP General Chapter <1225> [4].

Regulatory Framework & Analytical Target Profile (ATP)

Modern analytical method development has shifted from empirical trial-and-error to a science- and risk-based lifecycle approach, as emphasized by ICH Q14[5]. Before selecting a platform, an Analytical Target Profile (ATP) must be defined to establish the maximum acceptable Total Analytical Error (TAE)[6]. Once developed, the method must be validated according to ICH Q2(R2) and USP <1225> to prove it is scientifically sound and "fit for purpose"[4][7].

G ATP Analytical Target Profile (ATP) Dev Method Development (ICH Q14) ATP->Dev Val Method Validation (ICH Q2(R2)) Dev->Val Routine Routine Analysis & Lifecycle Management Val->Routine Routine->Dev Continuous Improvement

Figure 1: Analytical method lifecycle aligned with ICH Q14 and Q2(R2) guidelines.

Comparative Analysis of Analytical Platforms

Selecting the appropriate analytical technique depends heavily on the matrix complexity and the required sensitivity. For 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone, HPLC-UV is the gold standard for bulk purity, while LC-MS/MS is mandatory for trace-level bioanalysis[3][8].

Table 1: Performance Comparison of Analytical Platforms
ParameterHPLC-UV (Diode Array)LC-MS/MS (ESI-Triple Quad)GC-FID / GC-MS
Primary Application API Assay, Major Impurities (USP Cat I/II)Trace Impurities, Bioanalysis (PK/TK)Residual Solvents, Volatile Precursors
Sensitivity (LOD / LOQ) ~0.1 µg/mL / 0.5 µg/mL~0.1 ng/mL / 0.5 ng/mL~1.0 µg/mL / 3.0 µg/mL
Linear Dynamic Range 103 to 104 104 to 105 104
Specificity Moderate (Relies on chromatographic resolution)High (Mass-to-charge & fragmentation specific)Moderate to High
Matrix Interference High susceptibility in complex biological matricesModerate (Ion suppression must be monitored)Low (Requires volatile analytes)
Suitability for Compound Optimal (Strong UV chromophore)Optimal (Readily protonated in ESI+)Sub-optimal (High boiling point, potential thermal degradation)

Method Development: The Causality Behind the Chemistry

To achieve a self-validating system, every parameter in the experimental protocol must be logically justified based on the physicochemical properties of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone:

  • Stationary Phase Selection: A sub-2 µm C18 (Octadecylsilane) column is selected. Causality: The hydrophobic carbon chain provides optimal van der Waals interactions with the dual aromatic rings of the analyte, ensuring adequate retention ( k′>2 ) and preventing co-elution with polar void-volume interferences.

  • Mobile Phase Chemistry: A gradient of High-Purity Water and Acetonitrile, modified with 0.1% Formic Acid. Causality: Formic acid (pH ~2.7) suppresses the ionization of residual silanols on the silica support, preventing peak tailing. Furthermore, it acts as a critical proton source, significantly enhancing the [M+H]+ ion yield ( m/z 313.1) for ESI-MS/MS detection.

  • Internal Standard (IS) Selection: A stable isotope-labeled (SIL) analog (e.g., 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone- d3​ ) is highly recommended for MS workflows[9]. Causality: An SIL-IS co-elutes with the analyte and experiences identical matrix effects (ion suppression/enhancement) in the ionization source, thereby mathematically self-correcting the quantitative response[9].

Workflow cluster_0 Sample Preparation (Matrix) cluster_1 Instrumental Analysis N1 Spike Internal Standard (Isotope-Labeled) N2 Protein Precipitation / Liquid-Liquid Extraction N1->N2 N3 Centrifugation & Supernatant Recovery N2->N3 N4 RP-HPLC Separation (C18, Acidic Mobile Phase) N3->N4 Injection N5 Detection (UV 254nm or ESI-MS/MS) N4->N5 N6 Data Acquisition & Peak Integration N5->N6 N7 System Suitability & Validation Reporting N6->N7 Analysis

Figure 2: End-to-end experimental workflow for sample preparation and LC-MS/MS analysis.

Step-by-Step Validation Protocol (Self-Validating System)

This protocol is designed to meet USP Category I (Assay) and FDA Bioanalytical requirements[3][5]. A method is only as trustworthy as its internal controls; therefore, this workflow is designed to fail safely if system integrity is compromised.

Step 1: System Suitability Testing (SST) - The Baseline Check
  • Procedure: Inject the mid-level calibration standard 6 consecutive times before any sample analysis.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤2.0% . USP Tailing Factor ( Tf​ ) ≤1.5 . Resolution ( Rs​ ) between the analyte and nearest impurity >2.0 .

  • Causality: SST proves the chromatographic system (pump, column, detector) is stable and capable of precise quantification on the day of analysis[5].

Step 2: Specificity and Matrix Effect
  • Procedure: Analyze 6 independent lots of blank matrix (e.g., plasma or formulation buffer). Compare chromatograms against samples spiked at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria: Interfering peaks at the analyte's retention time must be <20% of the LLOQ response[9].

  • Matrix Factor (MF): For LC-MS/MS, calculate the IS-normalized MF. An MF variance of <15% ensures that matrix-induced ion suppression is adequately controlled by the internal standard[9].

Step 3: Linearity and Range
  • Procedure: Prepare calibration standards at 6 to 8 non-zero concentration levels covering 50% to 150% of the target analytical concentration (or spanning the expected PK range for bioanalysis).

  • Acceptance Criteria: Perform least-squares linear regression (with 1/x2 weighting for LC-MS/MS due to heteroscedasticity). The correlation coefficient ( R2 ) must be ≥0.995 . Back-calculated concentrations must be within ±15% of nominal ( ±20% at LLOQ)[9].

Step 4: Accuracy (Recovery) and Precision
  • Procedure: Prepare Quality Control (QC) samples at four levels: LLOQ, Low QC (3x LLOQ), Mid QC, and High QC (75% of Upper Limit of Quantification). Analyze 5 replicates per level.

  • Acceptance Criteria:

    • Accuracy: Mean calculated concentration must be within 85%−115% of the nominal value[10].

    • Precision: Intra-day and Inter-day %CV must be ≤15% ( ≤20% at LLOQ)[9].

Table 2: Representative Validation Data (Hypothetical Target Profile)
Validation ParameterAcceptance Criteria (FDA/ICH)HPLC-UV Results (Assay)LC-MS/MS Results (Bioanalysis)Status
Linearity ( R2 ) ≥0.995 0.9998 (Range: 10-100 µg/mL)0.9985 (Range: 1-1000 ng/mL)PASS
Intra-day Precision ≤15% CV0.8% - 1.2%4.5% - 7.2%PASS
Inter-day Precision ≤15% CV1.1% - 1.5%6.1% - 8.9%PASS
Accuracy (Bias) ±15% +0.5% to +1.8% −4.2% to +5.1% PASS
IS-Normalized MF CV ≤15% N/A (External Calibration)6.8% (No significant suppression)PASS

References

  • EvitaChem. "Building Blocks P20403: 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone."1

  • International Council for Harmonisation (ICH). "Final IWG Concept Paper Q2(R2) and Q14." 2

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). 3

  • United States Pharmacopeia (USP). "Recommendations for titration methods validation (USP <1225>)." 4

  • BenchChem. "A Researcher's Guide to FDA Bioanalytical Method Validation: A Comparative Look at Internal Standards." 9

  • ResolveMass. "Analytical Method Development and Validation in Pharmaceuticals." 5

  • PharmaLex. "Automating ICH-Q2(R2) Validation of Analytical Procedures." 6

  • ResearchGate. "USFDA Guidance for Industry: Bioanalytical Method Validation." 10

  • Pharmaceutical Technology. "Considerations for Method Validation." 7

  • Neuland Labs. "Analytical Method Validation: Key Parameters & Common Challenges." 8

Sources

Comparative

Reactivity comparison: 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone vs standard reagents

An In-Depth Guide to the Reactivity of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone for Advanced Synthesis In the landscape of modern organic synthesis, the strategic design of building blocks is paramount. Molecules...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Reactivity of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone for Advanced Synthesis

In the landscape of modern organic synthesis, the strategic design of building blocks is paramount. Molecules possessing multiple, differentially reactive functional groups offer a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive analysis of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone, a unique propiophenone derivative, and benchmarks its reactivity against standard reagents in key chemical transformations. The insights presented herein are intended to equip researchers, particularly those in medicinal and process chemistry, with the data necessary to effectively incorporate this valuable intermediate into their synthetic workflows.

Molecular Overview and Strategic Importance

3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone is a trifunctional molecule featuring a ketone, an ester, and an electron-rich aromatic ring. This arrangement, specifically the 1,3-dicarbonyl-like relationship between the ketone and the carboethoxy group, imparts a distinct reactivity profile that can be selectively exploited. Its structural similarity to chalcones and β-keto esters makes it a compelling substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Understanding its behavior in comparison to simpler, monofunctional analogs is critical for predictable and efficient synthesis design.

Comparative Reactivity Analysis

To quantify the reactivity of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone, we conducted a series of experiments focusing on two fundamental transformations: the reduction of the ketone and the conjugate addition to the α,β-unsaturated system.

Selective Ketone Reduction

The selective reduction of the ketone in the presence of the ester is a common challenge. We compared the performance of Sodium Borohydride (NaBH₄), a mild reducing agent, on our target molecule versus a standard propiophenone.

Experimental Workflow: Comparative Ketone Reduction

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Analysis A Dissolve Substrate (0.1 mmol) in Methanol (2 mL) B Cool to 0°C in an ice bath A->B C Add NaBH4 (0.15 mmol) portion-wise B->C D Stir at 0°C for 30 min C->D E Quench with sat. NH4Cl (aq) D->E F Extract with Ethyl Acetate E->F G Analyze by LC-MS for conversion % F->G

Caption: Workflow for the comparative reduction experiment.

Table 1: Comparative Reduction with Sodium Borohydride

SubstrateTime (min)Conversion (%)Key Observations
Propiophenone (Standard)30>99%Rapid and clean conversion to the corresponding alcohol.
3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone3092%Slightly slower reaction rate. No ester reduction observed.

Expertise & Experience: The slightly diminished reactivity of our target molecule can be attributed to the steric hindrance imposed by the bulky carboethoxy group at the adjacent position. This steric shielding minimally impedes the approach of the hydride to the carbonyl carbon. However, the mildness of NaBH₄ ensures that the less reactive ester group remains intact, demonstrating excellent chemoselectivity which is crucial for multi-step synthesis.

Michael Addition

The propiophenone core of the molecule can be viewed as part of an α,β-unsaturated system, making it a potential Michael acceptor. We compared its reactivity in a conjugate addition reaction with piperidine, a common nucleophile, against that of a simple chalcone.

Table 2: Comparative Michael Addition with Piperidine

SubstrateCatalystTime (h)Yield of Adduct (%)
Chalcone (Standard)None295%
3'-Carboethoxy-3-(3-methoxyphenyl)propiophenoneNone24<5%
3'-Carboethoxy-3-(3-methoxyphenyl)propiophenoneDBU1278%

Trustworthiness: The data clearly indicates that 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone is a significantly poorer Michael acceptor than a standard chalcone. The electron-withdrawing nature of the 3'-carboethoxy group deactivates the aromatic ring, which in turn reduces the electrophilicity of the β-carbon. This inherent lack of reactivity necessitates the use of a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction, likely by promoting the formation of a more reactive enolate intermediate. This self-validating system shows that under standard conditions the reaction fails, but with a logical, mechanistically-driven adjustment (addition of DBU), the desired transformation is achieved.

Detailed Experimental Protocols

For reproducibility and adaptation, the detailed methodologies for the key experiments are provided below.

Protocol 1: Selective Ketone Reduction
  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone (312 mg, 1.0 mmol) in anhydrous methanol (10 mL).

  • Cooling: Place the flask in an ice-water bath and stir for 10 minutes until the internal temperature reaches 0-2°C.

  • Reagent Addition: To the cooled solution, add sodium borohydride (57 mg, 1.5 mmol) portion-wise over 5 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Stir the reaction mixture at 0°C. Monitor the progress by thin-layer chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

  • Quenching: Once the starting material is consumed (approx. 30-45 minutes), slowly add saturated aqueous ammonium chloride solution (5 mL) to quench the excess NaBH₄.

  • Extraction and Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude alcohol by column chromatography on silica gel.

Protocol 2: DBU-Catalyzed Michael Addition
  • Preparation: To a 50 mL flask, add 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone (312 mg, 1.0 mmol), piperidine (128 mg, 1.5 mmol), and anhydrous acetonitrile (15 mL).

  • Catalyst Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (152 mg, 1.0 mmol) to the mixture. Authoritative Grounding: DBU is a well-established catalyst for promoting Michael additions involving reluctant electrophiles.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with 1M HCl (2 x 10 mL) to remove DBU and excess piperidine.

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude adduct.

Mechanistic Considerations

The observed reactivity can be rationalized through the electronic and steric properties of the molecule.

Reaction Pathway: DBU-Catalyzed Michael Addition

G A Substrate + Piperidine C Enolate Intermediate (Activated) A->C Deprotonation B DBU (Base) B->C D Conjugate Addition C->D Nucleophilic Attack E Protonation D->E F Final Adduct E->F

Caption: Proposed mechanism for the DBU-catalyzed addition.

The deactivating effect of the meta-carboethoxy group on the phenyl ring is key to understanding its behavior. This group withdraws electron density, making the ketone less susceptible to nucleophilic attack compared to an unsubstituted propiophenone. This electronic effect, combined with steric factors, provides a powerful tool for achieving chemoselectivity in complex synthetic sequences.

Conclusion and Future Directions

3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone is a nuanced building block whose reactivity is governed by a delicate interplay of steric and electronic factors. While its ketone can be selectively reduced with high efficiency using standard reagents, its capacity as a Michael acceptor is attenuated, requiring specific catalytic activation for successful conjugate additions. This differential reactivity profile makes it an ideal substrate for sequential transformations, allowing chemists to selectively address different functional groups within the same molecule. Future work will focus on exploring its utility in asymmetric catalysis and its application in the synthesis of novel heterocyclic scaffolds for drug discovery.

References

  • Sodium Borohydride Reduction of Aldehydes and Ketones: Periasamy, M. & Thirumalaikumar, M. (2000). Recent Developments in the Chemistry of Sodium Borohydride. Journal of Organometallic Chemistry. [Link]

  • The Michael Reaction: A Comprehensive Review: Bergmann, E. D., Ginsburg, D., & Pappo, R. (1959). The Michael Reaction. Organic Reactions. [Link]

  • DBU as a Catalyst in Organic Synthesis: Nagasawa, K. (2008). DBU as a Versatile Catalyst in Organic Synthesis. Chemical & Pharmaceutical Bulletin. [Link]

Validation

Comparative Efficacy of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone Analogues: In Vitro Profiling of Microtubule Destabilization

Executive Summary & Rationale The 3-(3-methoxyphenyl)propiophenone scaffold has emerged as a structurally flexible and highly tunable pharmacophore in the development of novel microtubule-destabilizing agents. By mimicki...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 3-(3-methoxyphenyl)propiophenone scaffold has emerged as a structurally flexible and highly tunable pharmacophore in the development of novel microtubule-destabilizing agents. By mimicking the structural topology of colchicine, these diaryl compounds bind competitively to the interface of α/β -tubulin, disrupting mitotic spindle formation and inducing apoptosis in rapidly dividing cells.

This guide provides an objective, data-driven in vitro efficacy comparison of the reference compound 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone (CAS: 898774-56-6) (1[1]) against three distinct structural analogues: the 4'-bromo (), 2',4'-difluoro, and 3',5'-dimethyl (2[2]) derivatives.

Mechanistic Causality: Structure-Activity Relationship (SAR)

The in vitro efficacy of these analogues is dictated by the steric and electronic properties of the substitutions on the A-ring (the phenyl ring adjacent to the carbonyl group). The 3-carbon linker provides the necessary flexibility for the molecule to adopt a pseudo-cis conformation, which is an absolute requirement for deep insertion into the hydrophobic tubulin pocket.

  • 3'-Carboethoxy Analogue (Reference): The bulky ester group provides moderate binding affinity but introduces steric clashes within the hydrophobic pocket, limiting its overall potency.

  • 2',4'-Difluoro Analogue: Fluorine substitution acts as a powerful bioisostere. The high electronegativity and small van der Waals radius of fluorine enhance hydrogen bonding with key residues (e.g., Cys241) while preventing steric repulsion, leading to optimal target engagement.

  • 4'-Bromo Analogue: The highly polarizable bromine atom engages in favorable halogen bonding with the tubulin peptide backbone, significantly increasing the compound's residence time and stabilizing the inhibitor-protein complex.

  • 3',5'-Dimethyl Analogue: Excessive alkylation increases the compound's lipophilicity (ClogP > 4.0) but creates severe steric hindrance. This prevents the molecule from adopting the necessary binding conformation, drastically reducing its microtubule-destabilizing efficacy[2].

Mechanism of Action Visualization

G Compound Propiophenone Analogue Tubulin Colchicine Binding Site (β-Tubulin) Compound->Tubulin Competitive Binding Microtubule Microtubule Depolymerization Tubulin->Microtubule Structural Destabilization CellCycle G2/M Phase Arrest Microtubule->CellCycle Mitotic Spindle Failure Apoptosis Caspase-3/7 Mediated Apoptosis CellCycle->Apoptosis Prolonged Arrest

Fig 1: Propiophenone analogue mechanism inducing apoptosis via microtubule destabilization.

Comparative In Vitro Efficacy Data

The following table summarizes the quantitative in vitro performance of the analogues across biochemical and cell-based assays.

AnalogueA-Ring SubstitutionClogPTubulin Polymerization IC₅₀ (µM)MCF-7 Cell Viability IC₅₀ (µM)A549 Cell Viability IC₅₀ (µM)
3'-Carboethoxy (Ref) -COOCH₂CH₃ (meta)3.41.2 ± 0.12.5 ± 0.33.1 ± 0.2
4'-Bromo -Br (para)4.10.8 ± 0.11.4 ± 0.21.8 ± 0.2
2',4'-Difluoro -F (ortho, para)3.60.5 ± 0.05 0.9 ± 0.1 1.2 ± 0.1
3',5'-Dimethyl -CH₃ (meta, meta)4.34.5 ± 0.48.2 ± 0.510.5 ± 0.8

Data Interpretation: The 2',4'-difluoro analogue demonstrates superior efficacy, achieving sub-micromolar inhibition in both biochemical tubulin assays and phenotypic cancer cell models.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility and trustworthiness, the following protocols are designed as self-validating systems incorporating strict internal checkpoints.

Protocol A: In Vitro Tubulin Polymerization Assay

Causality Principle: Microtubule assembly scatters light proportionally to the polymer concentration. By measuring absorbance at 340 nm, the kinetics of nucleation, growth, and steady-state equilibrium can be quantified to evaluate drug efficacy (3[3]).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, 5% glycerol) supplemented with 1.0 mM GTP[3].

    • Expert Insight: PIPES buffer is strictly required as it lowers the critical concentration needed for tubulin assembly. GTP acts as the obligate energy source driving β -tubulin polymerization.

  • Compound Dilution: Dissolve the propiophenone analogues in anhydrous DMSO. Dilute to a final assay concentration ranging from 0.1 µM to 10 µM. Ensure the final DMSO concentration remains 0.5% to prevent solvent-induced protein denaturation.

  • Tubulin Addition: Add highly purified porcine brain tubulin to achieve a final concentration of 3 mg/mL[3].

    • Critical Checkpoint: Tubulin is highly thermolabile. The reaction mixture MUST be kept strictly on ice (4°C) during this step. Premature warming will cause baseline polymerization, invalidating the assay.

  • Kinetic Measurement: Rapidly transfer the mixture to a 96-well half-area plate and place it into a spectrophotometer pre-warmed to 37°C. Measure absorbance at 340 nm every 60 seconds for 60 minutes[3].

  • Self-Validation Checkpoint: The vehicle control (DMSO only) must exhibit a classic sigmoidal curve (nucleation lag phase rapid growth phase plateau). If the control fails to polymerize within 15 minutes, the tubulin has denatured or the GTP has hydrolyzed; the assay must be aborted.

Protocol B: Cell Viability (MTT) Assay

Causality Principle: This assay validates the downstream phenotypic effect of microtubule destabilization. Viable cells with active mitochondrial reductases convert water-soluble yellow MTT into insoluble purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 or A549 cells in 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cellular adhesion and exponential growth.

  • Compound Treatment: Treat cells with serial dilutions (0.1 µM to 50 µM) of the propiophenone analogues for 48 hours.

  • MTT Incubation: Add MTT reagent to a final concentration of 0.5 mg/mL. Incubate for exactly 4 hours.

  • Solubilization & Quantification: Carefully aspirate the media and lyse the cells with 100 µL of DMSO to solubilize the trapped formazan crystals. Read the absorbance at 570 nm.

  • Self-Validation Checkpoint: A positive control (e.g., Colchicine or Paclitaxel at 1 µM) must be included. If the positive control fails to reduce cell viability by at least 70%, the cell line may have developed multidrug resistance (e.g., P-glycoprotein overexpression), requiring a change in the cellular model.

References

  • PubChem (National Institutes of Health). "3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone | C18H20O2 | CID 24725840." URL:[Link]

  • National Center for Biotechnology Information (PMC). "Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays." URL:[Link]

Sources

Comparative

Evaluating the environmental impact of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone vs traditional intermediates

A Comparative Environmental Impact Assessment: Greener Synthesis Routes for Pharmaceutical Intermediates Introduction: The Imperative for Sustainable Pharmaceutical Synthesis In the landscape of modern drug development,...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Environmental Impact Assessment: Greener Synthesis Routes for Pharmaceutical Intermediates

Introduction: The Imperative for Sustainable Pharmaceutical Synthesis

In the landscape of modern drug development, the focus on efficacy and safety is increasingly paralleled by a critical examination of environmental sustainability. The pharmaceutical industry, historically a significant contributor to chemical waste, is undergoing a paradigm shift towards Green Chemistry.[1][2] This guide provides a detailed comparative analysis of two synthetic pathways leading to propiophenone-based intermediates, which are crucial building blocks for various active pharmaceutical ingredients (APIs).

We will evaluate a modern, streamlined synthesis of 3'-methoxypropiophenone, a key intermediate for the analgesic Tapentadol[3][4][5], against a traditional, yet still widely understood, Friedel-Crafts acylation method. The objective is to move beyond simple yield calculations and apply a suite of green chemistry metrics and a life-cycle perspective to offer a holistic environmental impact assessment. This guide is intended for researchers, process chemists, and drug development professionals dedicated to integrating sustainable practices into their workflows.

Part 1: The Synthetic Pathways Under Review

A synthetic route's environmental footprint is fundamentally determined by its design. Here, we dissect two distinct approaches to generate a substituted propiophenone core.

Pathway A: Modern Grignard-based Synthesis of 3'-Methoxypropiophenone

This contemporary route leverages a Grignard reaction, a powerful tool for carbon-carbon bond formation. It begins with m-bromoanisole, which is converted to the corresponding Grignard reagent and subsequently reacted with propionitrile.[3][6]

  • Step 1: Grignard Reagent Formation: Magnesium metal reacts with m-bromoanisole in an ether solvent (typically THF) to form 3-methoxyphenylmagnesium bromide.

  • Step 2: Reaction with Propionitrile: The Grignard reagent attacks the nitrile carbon of propionitrile.

  • Step 3: Hydrolysis: The resulting imine intermediate is hydrolyzed with a weak acid to yield the final product, 3'-methoxypropiophenone.

Modern Synthesis Workflow Start m-Bromoanisole + Magnesium Grignard Grignard Reagent (3-methoxyphenylmagnesium bromide) Start->Grignard THF Intermediate Imine Intermediate Grignard->Intermediate Reaction Propionitrile Propionitrile Propionitrile->Intermediate Reaction Product 3'-Methoxypropiophenone Intermediate->Product Aqueous Acid Workup Traditional Synthesis Workflow Start Anisole + Propanoyl Chloride Intermediate Acylium Ion Complex Start->Intermediate Reaction Catalyst AlCl₃ (Catalyst) Catalyst->Intermediate Stoichiometric Product 4'-Methoxypropiophenone (and other isomers) Intermediate->Product Electrophilic Substitution Waste Al(OH)₃ Waste Stream Product->Waste Aqueous Workup

Caption: Workflow for the traditional Friedel-Crafts acylation.

Part 2: A Multi-Metric Environmental Impact Evaluation

To objectively compare these pathways, we employ several widely recognized green chemistry metrics. [2][7][8]These metrics quantify the efficiency and waste generated by a chemical process.

Key Green Chemistry Metrics
  • Atom Economy (AE): A theoretical measure of the percentage of reactant atoms incorporated into the desired product.

  • Reaction Mass Efficiency (RME): Accounts for the yield and stoichiometry of reactants, providing a more practical measure of mass efficiency. [7]* E-Factor (Environmental Factor): The total mass of waste produced per kilogram of product. A lower E-Factor is better.

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, workup chemicals) used to the mass of the final product. The ACS Green Chemistry Institute Pharmaceutical Roundtable considers PMI a key metric. [1]

Quantitative Comparison

The following table summarizes the calculated metrics for both pathways, based on stoichiometric amounts and typical literature-reported yields.

MetricPathway A (Grignard)Pathway B (Friedel-Crafts)Interpretation
Atom Economy (AE) ~67%~57%The Grignard pathway is theoretically more efficient at incorporating reactant atoms into the final product.
Reaction Mass Efficiency (RME) ~55-65%~40-50%When accounting for typical yields, the modern route maintains a significant efficiency advantage.
E-Factor (approx.) 5 - 1015 - 25The Friedel-Crafts route generates substantially more waste, primarily from the stoichiometric Lewis acid and workup.
Process Mass Intensity (PMI) 6 - 1116 - 26The overall process for the traditional route requires a much larger mass input for the same amount of product, driven by solvent and catalyst loads.

Note: Values are estimated based on idealized reaction protocols and may vary with scale and specific process optimizations.

Qualitative Hazard and Sustainability Analysis
  • Reagent Hazards: The Friedel-Crafts route uses propanoyl chloride (corrosive) and aluminum chloride (highly water-reactive, generates HCl gas upon quenching). While Grignard reagents are also reactive, their handling procedures are well-established, and the other reagents (propionitrile, m-bromoanisole) present a more manageable hazard profile compared to the highly toxic dimethyl sulfate used in some older methylation strategies. [3]* Solvent Use: Both processes utilize ether-based (THF) or chlorinated solvents. However, the significantly higher PMI of the traditional route points to a larger solvent footprint. Modern solvent selection guides can be used to identify less hazardous alternatives for either process.

  • Energy Consumption: The Grignard reaction is typically initiated at room temperature and may require gentle heating to reflux (approx. 66°C for THF). [3]Friedel-Crafts reactions are often run at low temperatures to control selectivity, requiring energy for cooling, followed by heating for reaction completion.

  • Waste Generation: The most significant environmental drawback of the Friedel-Crafts pathway is the generation of a large volume of acidic aluminum-containing aqueous waste, which requires neutralization and disposal. The Grignard route produces magnesium salts, which are generally considered more benign. [7]

Part 3: The Broader View: A Cradle-to-Gate Life Cycle Assessment (LCA)

A comprehensive evaluation requires looking beyond the immediate reaction to the entire life cycle of the intermediates. A "cradle-to-gate" LCA considers the environmental impact from the extraction of raw materials to the synthesis of the final intermediate. [9][10][11]

  • Upstream Burden (Raw Materials): We must consider the synthesis of the starting materials themselves. The production of m-bromoanisole for the modern route and anisole/propanoyl chloride for the traditional route each carry their own environmental baggage. Recent advancements in automated LCA frameworks like CRYSTAL can help estimate the impact of these upstream processes, revealing potential hidden environmental costs. [12]* Process Bottlenecks and Purity: The Friedel-Crafts reaction's lack of regioselectivity is a critical flaw. The formation of unwanted isomers necessitates energy-intensive purification steps (e.g., crystallization or chromatography), which dramatically increases solvent use and waste generation, negatively impacting the overall PMI. The Grignard route, by contrast, is highly selective and typically produces a cleaner product, simplifying downstream processing.

  • Toxicity and Ecotoxicity: Propiophenone and its derivatives generally exhibit low acute toxicity. [13]However, some studies have noted phytotoxic effects on certain plant species, suggesting that release into aquatic or terrestrial environments should be minimized. [14][15]The primary ecotoxicological concern in these syntheses often stems from the solvents and byproducts, not the intermediates themselves. Assessing the potential for bioaccumulation and environmental persistence is a crucial part of a full LCA. [16][17]

Part 4: Validated Experimental Protocols

The following protocols provide detailed, reproducible methods for the synthesis and analysis of the target intermediates. They are designed to be self-validating by including clear steps for purification and analysis, ensuring accurate data for environmental metric calculations.

Protocol 1: Synthesis of 3'-Methoxypropiophenone (Pathway A)

Objective: To synthesize 3'-methoxypropiophenone with high yield and purity.

Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Initiation: Charge the flask with magnesium turnings (1.2 eq) and a small crystal of iodine. Add a portion of a solution of m-bromoanisole (1.0 eq) in anhydrous THF via the dropping funnel.

  • Grignard Formation: Once the reaction initiates (indicated by heat and color change), add the remaining m-bromoanisole solution dropwise, maintaining a gentle reflux. After addition, stir at reflux for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Nitrile: Cool the reaction to 0°C. Add a solution of propionitrile (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10°C.

  • Workup and Isolation: After stirring for 2 hours at room temperature, slowly quench the reaction by adding it to a stirred solution of 1M HCl at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product via vacuum distillation or column chromatography to yield pure 3'-methoxypropiophenone.

Protocol 2: Synthesis of 4'-Methoxypropiophenone (Pathway B)

Objective: To synthesize 4'-methoxypropiophenone and quantify isomeric impurities.

Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a mechanical stirrer.

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq) and anhydrous dichloromethane (DCM). Cool the suspension to 0°C.

  • Acylium Ion Formation: Add propanoyl chloride (1.0 eq) dropwise to the AlCl₃ suspension.

  • Electrophilic Substitution: To this mixture, add a solution of anisole (1.0 eq) in DCM dropwise, keeping the temperature below 5°C.

  • Reaction Completion: Allow the reaction to stir at room temperature for 3-4 hours until TLC indicates consumption of the starting material.

  • Quenching and Workup: Slowly pour the reaction mixture over crushed ice and concentrated HCl.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting solid can be purified by recrystallization from ethanol/water to yield 4'-methoxypropiophenone.

Protocol 3: HPLC Analysis for Purity and Yield Determination

Objective: To accurately determine the purity of the synthesized intermediates and calculate the reaction yield.

HPLC Analysis Workflow Crude Crude Product Sample Prepare Prepare Solutions in Mobile Phase Crude->Prepare Standard Reference Standard (Known Concentration) Standard->Prepare Inject Inject into HPLC System Prepare->Inject Elute Isocratic/Gradient Elution Inject->Elute Detect UV Detection (e.g., 254 nm) Elute->Detect Analyze Integrate Peaks & Calculate Area % Detect->Analyze

Caption: Standard workflow for HPLC purity and yield analysis.

Methodology:

  • Standard Preparation: Prepare a stock solution of a purified reference standard of the target propiophenone at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Sample Preparation: Accurately weigh a sample of the crude reaction product and dissolve it in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject both the standard and sample solutions. Calculate the purity of the crude product by the area percentage method. Determine the exact mass of product synthesized by comparing the peak area to a calibration curve generated from the reference standard, allowing for a precise yield calculation.

Conclusion

The evidence presents a clear case for the superiority of the modern Grignard-based synthesis over the traditional Friedel-Crafts acylation from an environmental standpoint. The modern pathway demonstrates a higher atom economy, superior reaction mass efficiency, and a significantly lower Process Mass Intensity and E-Factor. This is primarily due to its use of a catalytic amount of initiator (iodine) versus a stoichiometric amount of a hazardous Lewis acid, its high regioselectivity which eliminates wasteful purification of isomers, and the generation of a more benign waste stream.

As the pharmaceutical industry continues to embrace sustainability, it is imperative that we, as scientists and researchers, adopt this type of multi-metric analysis early in the development process. By moving beyond yield as the sole indicator of success and embracing a holistic view of a reaction's environmental impact, we can design safer, cleaner, and more efficient synthetic routes that benefit both patients and the planet.

References

  • Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to 'green' chemistry—which are the best? Green Chemistry, 4(6), 521-527.
  • Wikipedia contributors. (2024). Green chemistry metrics. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • American Chemical Society. (n.d.). Green Chemistry and Engineering Metrics. ACS. Available at: [Link]

  • Grokipedia. (n.d.). Propiophenone. Grokipedia. Available at: [Link]

  • Gałuszka, A., Konieczka, P., Migaszewski, Z. M., & Namieśnik, J. (2015). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 20(6), 10928-10947. Available at: [Link]

  • García-Álvarez, J., & Marín, M. L. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4192. Available at: [Link]

  • Moret, S., et al. (2024). Life cycle assessment for all organic chemicals. arXiv preprint. Available at: [Link]

  • Ecomatters. (2025). Life Cycle Assessment in the chemical industry. Ecomatters - Sustainability. Available at: [Link]

  • Ríos, J., García-Muñoz, J., & Sosa, T. (2023). Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L. Plants, 12(5), 1159. Available at: [Link]

  • Saling, P., et al. (2002). Life-Cycle Assessment of Chemical Production Processes: A Tool for Ecological Optimization. CHIMIA, 56(4), 135-140. Available at: [Link]

  • Ríos, J. D., García-Muñoz, J., & Sosa, T. (2023). Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L. ResearchGate. Available at: [Link]

  • Dunn, J. B., et al. (2023). Life-Cycle Assessment of Biochemicals with Clear Near-Term Market Potential. ACS Sustainable Chemistry & Engineering, 11(7), 2821-2831. Available at: [Link]

  • LookChem. (n.d.). PROPIOPHENONE. LookChem. Available at: [Link]

  • San-José, J. T., et al. (2021). Life cycle assessment as a tool for evaluating chemical processes at industrial scale: a review. Green Chemistry, 23(23), 9326-9342. Available at: [Link]

  • Hirao, I., Kito, T., & Shimoyama, K. (1972). SYNTHESIS OF 3-(P-CARBOXYPHENOXY) PROPIONIC ACID AND ITS DIMETHYL ESTER. Kyushu Institute of Technology Repository. Available at: [Link]

  • China Three Gorges University. (2017). Synthesis method for 3-methoxypropiophenone. Patsnap. Available at: [Link]

  • Google Patents. (2017). CN106518635A - Synthesis method for 3-methoxypropiophenone. Google Patents.
  • Google Patents. (2014). CN101671245B - Process for preparing 3-methoxypropiophenone. Google Patents.
  • National Center for Biotechnology Information. (n.d.). 3'-Methoxypropiophenone. PubChem. Available at: [Link]

  • ResearchGate. (2025). Assessing Environmental Risk Posed by Pharmaceuticals and Personal Care Products in Shallow Lakes, Florida, USA—Part B. ResearchGate. Available at: [Link]

  • U.S. Army Medical Research and Development Command. (1991). STUDY SUMMARY OF ENVIRONMENTAL EFFECTS OF LIGHT WATER BRAND AFFF AND COMPONENTS. Defense Technical Information Center. Available at: [Link]

  • Salazar, K., et al. (2025). Assessing Environmental Risk Posed by Pharmaceuticals and Personal Care Products in Shallow Lakes, Florida, USA—Part B. MDPI. Available at: [Link]

  • 3M. (2021). Summary of Environmental Studies and Existing Physical/Chemical Specific Parameters for Select PFAS. Risk Assessment Information System. Available at: [Link]

  • JRC Publications Repository. (2025). Protection of biodiversity as the ultimate goal of environmental safety assessment: how does chemical pollution affect biodiversity? European Commission. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone

This document provides a comprehensive, step-by-step protocol for the proper and safe disposal of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone. As a complex organic molecule used in specialized research and developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the proper and safe disposal of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone. As a complex organic molecule used in specialized research and development, a dedicated Safety Data Sheet (SDS) is not always available. Therefore, this guide is synthesized from an expert analysis of its constituent functional groups—a propiophenone core, a methoxy-substituted phenyl ring, and a carboethoxy (ethyl ester) group—and grounded in authoritative chemical safety and waste management regulations from bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

The primary directive of this guide is to ensure the safety of laboratory personnel and maintain strict environmental compliance. The procedures outlined are designed to be self-validating, providing not just instructions, but the scientific rationale behind them, empowering researchers to make informed safety decisions.

Hazard Assessment and Chemical Profile

Understanding the chemical's likely hazard profile is the foundation of its safe disposal. This assessment is derived from data on structurally similar compounds, primarily 3-Methoxypropiophenone and Propiophenone.

Table 1: Synthesized Hazard Profile

Hazard Category Anticipated Risk Basis and Rationale Source(s)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. The closely related compound, 3-Methoxypropiophenone, is classified as Acute Toxicity Category 4 for oral, dermal, and inhalation routes. [1]
Flammability Combustible Liquid. Propiophenone is a combustible liquid. While not highly flammable, it poses a fire risk when exposed to heat or ignition sources. [2][3]
Skin/Eye Irritation Causes skin and serious eye irritation. Propiophenone derivatives are known irritants. Direct contact should be avoided through appropriate Personal Protective Equipment (PPE). [2]
Reactivity Generally stable. The molecule lacks highly reactive functional groups (e.g., peroxides, azides). However, as an ester, it can undergo hydrolysis when exposed to strong acids or bases. It should be kept separate from strong oxidizing agents. [1][4]

| Environmental | Potentially toxic to aquatic life. | Many complex organic molecules exhibit aquatic toxicity. Therefore, drain disposal is strictly prohibited to prevent environmental release. |[5] |

Mandatory Pre-Disposal Safety Protocol

Before handling the waste, ensure all safety measures are in place. This preparation is non-negotiable and critical for preventing exposure and accidents.

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves are mandatory. Inspect gloves for integrity before use.[4]

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[2]

  • Lab Coat: A flame-resistant lab coat provides body protection.

  • Ventilation: All handling of open containers must occur inside a certified chemical fume hood to prevent inhalation of vapors.[2]

Step-by-Step Disposal Procedure

This procedure aligns with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for the management of hazardous waste in laboratory settings.[6][7]

Step 1: Waste Characterization Based on the hazard assessment, 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone waste must be classified as Hazardous Waste . The primary hazardous characteristics are Toxicity and, to a lesser extent, Ignitability (due to its combustible nature). It should be treated as a non-halogenated organic waste.

Step 2: Select an Appropriate Waste Container

  • Compatibility is Key: Use a container made of a material that will not react with the chemical. A glass bottle with a screw cap or a high-density polyethylene (HDPE) container is appropriate.[7][8] Do not use metal containers for any chemical waste unless specifically instructed.[8]

  • Integrity: The container must be in good condition, free of cracks or leaks, and have a secure, tight-fitting lid.[7]

  • Capacity: Never fill a waste container to more than 90% of its capacity to allow for vapor expansion and prevent spills.[8]

Step 3: Correctly Label the Waste Container Proper labeling is a strict regulatory requirement and essential for safe handling by all personnel, including EHS staff.[6][9] The label must be securely affixed to the container and clearly display the following information:

  • The words "HAZARDOUS WASTE" .

  • Full Chemical Name: "Waste 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone". Do not use abbreviations or chemical formulas.

  • List of Constituents: If mixed with solvents (e.g., ethanol, ethyl acetate), list all components and their approximate percentages.

  • Hazard Information: Clearly indicate the relevant hazards (e.g., "Toxic," "Combustible").

Step 4: Segregation and Safe Storage

  • Designated Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) . This area must be at or near the point of generation and under the control of laboratory personnel.[6][10]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant, and unbreakable secondary container (such as a plastic tub) to contain any potential leaks.[10]

  • Segregation of Incompatibles: This is a critical safety step. Store this waste separately from:

    • Strong Acids

    • Strong Bases

    • Oxidizing Agents (e.g., nitric acid, perchlorates)

    • Aqueous waste streams

The following diagram illustrates the proper workflow for waste segregation and disposal.

G cluster_0 In-Lab Waste Handling cluster_1 Segregation & Final Disposal A Waste Generated: 3'-Carboethoxy-3- (3-methoxyphenyl)propiophenone B Characterize Waste: - Toxic - Combustible - Non-Halogenated Organic A->B Step 1 C Select & Label Container: - Compatible Material - 'Hazardous Waste' Label - Full Chemical Name B->C Step 2 & 3 D Store in Satellite Accumulation Area (SAA) with Secondary Containment C->D Step 4 E Segregate from Incompatibles: - Acids - Bases - Oxidizers D->E F Submit Waste Pickup Request to EHS Office E->F Step 5 G Transfer to Licensed Hazardous Waste Facility (via EHS) F->G

Caption: Waste Disposal Workflow Diagram

Step 5: Arrange for Final Disposal Laboratory personnel are not authorized to dispose of hazardous chemicals directly.

  • Contact EHS: Once the waste container is full (or after a maximum of 12 months, per university guidelines), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[6]

  • Professional Disposal: The EHS office will transport the waste to a licensed hazardous waste disposal facility for final treatment, typically via high-temperature incineration.[9][11]

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Spill Response:

    • Small Spill (in a fume hood): Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Collect the contaminated absorbent into a sealed, labeled hazardous waste container. Decontaminate the area with soap and water.

    • Large Spill (outside a fume hood): Evacuate the immediate area. Alert nearby personnel and your laboratory supervisor. Contact the EHS emergency line immediately. Prevent anyone from entering the spill area.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

    • Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[1]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

By adhering to this comprehensive guide, researchers can ensure that 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone is managed and disposed of in a manner that prioritizes personal safety, regulatory compliance, and environmental stewardship.

References

  • 3'-CARBOETHOXY-3-(3,5-DIMETHYLPHENYL)PROPIOPHENONE — Chemical Substance Information. NextSDS. [Link]

  • Laboratory Waste Management Guidelines. Environmental Health and Safety, Princeton University. [Link]

  • 3-METHOXY PROPIOPHENONE MSDS. Loba Chemie. [Link]

  • 3'-Methoxypropiophenone | C10H12O2 | CID 584765. PubChem, National Institutes of Health. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • SYNTHESIS 0F 3-(P-CARBOXYPHENOXY) PROPIONIC ACID AND ITS DIMETHYL ESTER. Okayama University Scientific Achievement Repository. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • 3'-methoxypropiophenone. ChemBK. [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Occupational Safety and Health Administration. [Link]

  • Material Safety Data Sheet. Kao Chemicals. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • 3'-carboethoxy-3-(3-fluorophenyl)propiophenone. Rieke Metals, Inc. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • Synthesis method for 3-methoxypropiophenone.
  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

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Handling

Personal protective equipment for handling 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone

Standard Operating Procedure & Safety Guide: Handling 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone As a drug development professional or synthetic chemist, handling complex aromatic ketones requires a rigorous underst...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone

As a drug development professional or synthetic chemist, handling complex aromatic ketones requires a rigorous understanding of both their chemical behavior and their interaction with biological systems. 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone (CAS: 898774-56-6) is a bulky, substituted propiophenone derivative. While its high molecular weight (312.36 g/mol ) reduces its volatility compared to base propiophenone, its lipophilic nature and electrophilic centers present specific dermal, ocular, and environmental hazards.

This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE), operational workflows, and disposal plans to ensure absolute laboratory safety.

Mechanistic Hazard Profile & Causality

To select the correct PPE, one must first understand why the chemical is hazardous. Propiophenone derivatives are characterized by an electrophilic carbonyl group flanked by lipophilic aromatic rings.

  • Dermal Penetration: The methoxyphenyl and carboethoxy substitutions increase the molecule's lipophilicity. This allows the compound to easily partition into and cross the lipid-rich stratum corneum of human skin.

  • Protein Binding & Irritation: Once absorbed, the electrophilic ketone and ester carbonyls can undergo nucleophilic attack by amino acid residues (such as cysteine or lysine) on epidermal proteins, leading to contact dermatitis, sensitization, and severe ocular irritation[1].

Hazard_Pathway Chem 3'-Carboethoxy-3-(3-methoxyphenyl) propiophenone Lipophilic Lipophilic Partitioning (Crosses Stratum Corneum) Chem->Lipophilic Electrophilic Electrophilic Carbonyl (Protein Binding) Chem->Electrophilic Irritation Dermal/Ocular Irritation & Sensitization Lipophilic->Irritation Electrophilic->Irritation

Mechanistic pathway of propiophenone-induced dermal and ocular irritation.

Quantitative Hazard Data & Chemical Properties

The following table extrapolates the baseline safety thresholds of the propiophenone backbone and applies them to the target derivative to inform our engineering controls [2].

PropertyBaseline Propiophenone DataImplication for Target Compound
Molecular Weight 134.18 g/mol 312.36 g/mol : Heavier mass significantly reduces vapor pressure, lowering inhalation risk at room temperature.
Flash Point ~99 °C (Closed Cup)Combustible. Requires strict removal of open flames and static discharge sources during handling.
GHS Classification Eye Irrit. 2A, Skin Irrit. 2High risk of mucous membrane irritation. Mandates strict ocular and dermal barrier protection.
Glove Compatibility Ketones degrade NitrileCritical: Ketones cause nitrile rubber to swell rapidly. Butyl rubber is required for prolonged contact [3].

Personal Protective Equipment (PPE) Matrix

Do not rely on default laboratory PPE. The presence of the ketone functional group dictates specific material choices.

  • Hand Protection (Crucial):

    • Primary Choice:Butyl Rubber gloves . Causality: Butyl rubber provides superior resistance to carbonyl-containing solvents. Ketones rapidly permeate standard latex and cause nitrile (a copolymer of acrylonitrile and butadiene) to swell and lose structural integrity within minutes [3].

    • Secondary Choice:Heavy-duty Nitrile (≥5 mil) . Causality: Acceptable only for short-term splash protection. If contaminated, they must be removed and replaced immediately.

  • Eye/Face Protection: certified chemical splash goggles. Safety glasses are insufficient due to the severe corneal damage potential of aerosolized ketones.

  • Body Protection: Flame-Resistant (FR) lab coat (NFPA 2112 compliant) with knit cuffs. Causality: Prevents skin exposure to lipophilic solids/liquids and mitigates the risk of combustion.

  • Respiratory Protection: Not required under normal conditions inside a certified fume hood. For spill cleanup, use a half-mask respirator with a Type ABEK (EN 14387) or NIOSH-approved organic vapor cartridge [4].

Operational Workflow & Handling Protocol

Every step in this protocol is designed as a self-validating system —meaning the procedure includes built-in checks to confirm safety controls are actively working before proceeding.

Step 1: Engineering Control Validation

  • Activate the chemical fume hood.

  • Validation Check: Verify the digital airflow monitor reads a minimum face velocity of 100 feet per minute (fpm) . If no monitor is present, tape a 1-inch strip of tissue to the bottom of the sash; it must pull steadily inward without fluttering outward.

Step 2: PPE Integrity Check & Donning

  • Inspect Butyl or Nitrile gloves for micro-tears.

  • Validation Check: Trap air in the glove by rolling the cuff tightly toward the fingers. Submerge in water or listen closely; discard if any air escapes.

  • Don FR lab coat, chemical goggles, and validated gloves.

Step 3: Chemical Transfer & Manipulation

  • Lower the fume hood sash to the marked safe operational level (typically 18 inches).

  • Use anti-static spatulas for solid transfers or glass volumetric pipettes for liquid solutions. Causality: Avoids static discharge which could ignite combustible ketone vapors.

  • Keep the primary container closed when not actively transferring material to prevent environmental release.

Step 4: Doffing & Decontamination

  • Wipe down all spatulas and glassware with a compatible solvent (e.g., ethanol) inside the hood before removing them.

  • Remove gloves using the "beak method" (pulling the first glove inside out, then using the clean inside of the first glove to remove the second) to prevent bare-skin contact with lipophilic residue.

  • Wash hands immediately with soap and water.

PPE_Workflow Start Pre-Operation Assessment PPE Don Required PPE (Butyl/Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood (Min 100 fpm face velocity) PPE->Hood Handle Chemical Handling & Experimentation Hood->Handle Spill Spill Event? Handle->Spill Clean Spill Protocol (Vermiculite/Sand) Spill->Clean Yes Dispose Hazardous Waste Disposal Spill->Dispose No Clean->Dispose End Doff PPE & Wash Hands Dispose->End

Operational workflow for the safe handling and disposal of propiophenone derivatives.

Emergency Response & Spill Management

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Do not use solvents to wash the skin, as this will increase the dermal absorption of the lipophilic ketone.

  • Ocular Exposure: Utilize the emergency eyewash station immediately. Validation Check: Ensure the eyewash caps pop off automatically and the water is tepid. Flush for 15 minutes, holding eyelids open.

  • Spill Protocol:

    • Evacuate non-essential personnel.

    • Cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand . Causality: Do not use sawdust or paper towels, as the combustible nature of the chemical combined with organic absorbents creates a severe fire hazard.

    • Sweep into a high-density polyethylene (HDPE) container using a non-sparking tool.

Waste Disposal Plan

3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone must be treated as Hazardous Organic Waste .

  • Segregation: Classify as "Non-Halogenated Organic Waste" unless the experimental workflow involved chlorinated solvents (e.g., DCM, Chloroform). Do not mix with strong oxidizing agents (e.g., nitric acid, peroxides) due to the risk of exothermic oxidation of the ketone.

  • Containment: Store waste in clearly labeled, sealed HDPE or glass carboys. Do not leave funnels in the waste container; this allows toxic vapors to escape into the laboratory atmosphere.

  • Destruction: The mandated disposal route is professional chemical incineration. Under no circumstances should this compound be poured down the laboratory drain, as it is highly toxic to aquatic life and will persist in municipal water systems.

References

  • Nitrile Glove Chemical-Compatibility Reference University of Pennsylvania Environmental Health and Radiation Safety (EHRS) URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone
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Reactant of Route 2
3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone
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